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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Properties, Synthesis, and Applications

Introduction 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative featuring both an aldehyde and a methoxy group attached to the same carbon atom, with a methyl group at the 3-position o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative featuring both an aldehyde and a methoxy group attached to the same carbon atom, with a methyl group at the 3-position of the cyclopentane ring. While specific, in-depth experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted chemical and physical properties, plausible synthetic routes, and potential applications by drawing upon data from closely related analogs and fundamental principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of functionalized cyclopentane scaffolds.

The cyclopentane ring is a key structural motif in a variety of natural products and pharmacologically active compounds. The presence of multiple functional groups—an aldehyde, an ether (methoxy), and an alkyl substituent—on this scaffold makes 1-Methoxy-3-methylcyclopentane-1-carbaldehyde a potentially valuable, albeit understudied, building block for organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Direct experimental data for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is limited. However, we can infer its properties from structurally similar compounds. The primary identifier for this compound is its CAS Number: 854915-94-9[1].

Predicted Physicochemical Properties

The properties of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can be estimated by analyzing related compounds such as 1-methoxycyclopentane-1-carbaldehyde and 1-methoxy-2-methylcyclopentane-1-carbaldehyde.

PropertyPredicted Value for 1-Methoxy-3-methylcyclopentane-1-carbaldehydeData from Analogues
Molecular Formula C8H14O2C7H12O2 (1-methoxycyclopentane-1-carbaldehyde)[2]C8H14O2 (1-methoxy-2-methylcyclopentane-1-carbaldehyde)[3]
Molecular Weight 142.20 g/mol 128.17 g/mol (1-methoxycyclopentane-1-carbaldehyde)[2]142.20 g/mol (1-methoxy-2-methylcyclopentane-1-carbaldehyde)[3]
Boiling Point Estimated: 180-200 °CNot available
Density Estimated: ~1.0 g/cm³Not available
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.Not available
Appearance Likely a colorless to pale yellow liquid at room temperature.Not available

Justification for Predictions:

  • The molecular formula and weight are straightforward to calculate from the structure.

  • The boiling point is estimated to be slightly higher than that of simpler cyclopentane derivatives due to the polar carbonyl and ether groups, which increase intermolecular forces.

  • The density is expected to be close to that of water, a common characteristic for many oxygenated organic compounds of this size.

  • The presence of polar functional groups would confer some water solubility, but the overall hydrocarbon scaffold would limit it, making it more soluble in organic solvents.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected features in key spectroscopic analyses can be predicted:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

    • A singlet for the methoxy protons (OCH₃) around δ 3.2-3.5 ppm.

    • A doublet for the methyl protons (CH₃) on the ring, likely between δ 0.9-1.2 ppm.

    • A series of multiplets for the cyclopentane ring protons (CH and CH₂) in the range of δ 1.2-2.5 ppm.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon around δ 190-200 ppm.

    • A signal for the quaternary carbon attached to the methoxy and aldehyde groups around δ 90-100 ppm.

    • A signal for the methoxy carbon around δ 50-60 ppm.

    • Signals for the cyclopentane ring carbons between δ 20-50 ppm.

  • IR Spectroscopy:

    • A strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹.

    • A C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹.

    • A C-O stretch for the methoxy group around 1080-1150 cm⁻¹.

    • C-H stretching and bending vibrations for the alkyl groups.

Synthesis and Reactivity

Plausible Synthetic Pathways

A general and plausible route to synthesize 1-methoxy-3-methylcyclopentane-1-carbaldehyde would likely involve the functionalization of a pre-existing cyclopentane derivative. A common strategy for creating α-alkoxy aldehydes involves the oxidation of a corresponding alcohol or the manipulation of a carboxylic acid derivative.

A potential synthetic approach is outlined below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Functionalization cluster_2 Final Product Start 3-Methylcyclopentanone Step1 Cyanohydrin Formation (e.g., TMSCN, cat. KCN/18-crown-6) Start->Step1 1 Step2 Methylation of Hydroxyl (e.g., NaH, CH3I) Step1->Step2 2 Step3 Reduction of Nitrile (e.g., DIBAL-H) Step2->Step3 3 Product 1-Methoxy-3-methylcyclopentane-1-carbaldehyde Step3->Product

Caption: A plausible synthetic route to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Experimental Protocol (Hypothetical):

  • Cyanohydrin Formation: 3-Methylcyclopentanone is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of potassium cyanide and 18-crown-6 to form the corresponding silyl-protected cyanohydrin.

  • Methylation: The resulting intermediate is deprotonated with a strong base like sodium hydride (NaH) and then alkylated with methyl iodide (CH₃I) to introduce the methoxy group.

  • Reduction to Aldehyde: The nitrile group is then carefully reduced to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.

This pathway is a standard and reliable method for the synthesis of α-methoxy aldehydes from ketones.

Chemical Reactivity

The reactivity of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is dictated by its functional groups:

  • Aldehyde Group: This is the most reactive site. It can undergo:

    • Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles.

    • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (1-methoxy-3-methylcyclopentane-1-carboxylic acid)[4].

    • Reduction: Can be reduced to the corresponding primary alcohol.

    • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

    • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • α-Methoxy Group: This group is generally stable but can act as a leaving group under strong acidic conditions, potentially leading to the formation of an enol ether or other rearrangement products. The presence of the methoxy group at the α-position can also influence the stereochemical outcome of reactions at the aldehyde.

Potential Applications in Research and Drug Development

While specific applications for this molecule are not documented, its structure suggests several potential uses:

  • Scaffold for Medicinal Chemistry: The cyclopentane core is a privileged scaffold in drug discovery. The functional handles (aldehyde and methoxy group) allow for diverse chemical modifications, making it a useful starting point for generating libraries of compounds for screening against various biological targets. The aldehyde can be used in multicomponent reactions, which are efficient methods for creating complex molecules for drug discovery[5][6].

  • Building Block in Total Synthesis: As a chiral or prochiral building block, it could be employed in the asymmetric synthesis of complex natural products. The stereochemistry of the methyl group can be used to direct the stereochemical outcome of subsequent reactions.

  • Fragrance and Flavor Industry: Small, functionalized cyclic compounds are often used in the fragrance industry. The specific combination of functional groups might impart unique olfactory properties.

Applications Molecule 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde App1 Medicinal Chemistry Scaffold Molecule->App1 App2 Building Block for Total Synthesis Molecule->App2 App3 Fragrance & Flavor Component Molecule->App3 SubApp1a Multicomponent Reactions App1->SubApp1a SubApp1b Library Synthesis for Screening App1->SubApp1b

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Exploratory

The Strategic Utility of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde in Drug Discovery: A Technical Guide to CAS Registry Verification and Analytical Validation

Executive Summary In modern medicinal chemistry, the shift toward higher sp3 carbon fractions (Fsp3) has driven the demand for conformationally restricted, functionally dense building blocks[1]. Cyclopentane derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward higher sp3 carbon fractions (Fsp3) has driven the demand for conformationally restricted, functionally dense building blocks[1]. Cyclopentane derivatives, while historically less utilized than their cyclohexane counterparts, offer unique spatial geometries that can optimally occupy hydrophobic binding pockets in target enzymes or receptors[2].

This whitepaper provides an in-depth technical analysis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde , a highly specialized cyclic aldehyde. We will explore the critical importance of exact chemical identification via its CAS Registry Number, detail a self-validating standard operating procedure (SOP) for its analytical verification, and map its synthetic utility in active pharmaceutical ingredient (API) development.

Chemical Identity & Physicochemical Profiling

Before integrating a novel building block into a synthetic pipeline, establishing an unambiguous chemical identity is paramount. Chemical nomenclature can often be ambiguous, especially when dealing with multiple stereocenters. The Chemical Abstracts Service (CAS) Registry Number serves as the ultimate source of truth, providing a unique, globally recognized identifier that disambiguates complex structural and stereochemical variations[3][4].

Below is the verified physicochemical profile for the target compound[5][6]:

PropertyVerified Data
IUPAC Name 1-Methoxy-3-methylcyclopentane-1-carbaldehyde
CAS Registry Number 854915-94-9
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
MDL Number MFCD24680099
Structural Features Cyclopentane core; C1-methoxy; C1-formyl; C3-methyl
Stereocenters C1, C3 (Yields 4 possible stereoisomers / 2 diastereomeric pairs)
Structural Causality in Drug Design

The architecture of CAS 854915-94-9 is highly deliberate. The cyclopentane ring adopts an "envelope" conformation to minimize torsional strain[2]. The presence of a quaternary carbon at C1 (bearing both a methoxy and a formyl group) completely prevents α -epimerization of the aldehyde. This is a critical feature for downstream synthesis, as it ensures that the stereochemical integrity of the C1 position is maintained during harsh functionalization reactions.

The Anatomy of a CAS Registry Lookup & Validation Workflow

When sourcing or synthesizing CAS 854915-94-9, researchers must employ a rigorous validation workflow. Relying solely on vendor labels can lead to catastrophic failures in late-stage synthesis due to diastereomeric impurities. The workflow below illustrates the self-validating system required to triage and confirm the identity of this specific cyclic aldehyde.

G A Input: 1-Methoxy-3-methyl cyclopentane-1-carbaldehyde B Database Query (SciFinder / Reaxys) A->B Structural Input C CAS Registry Match RN: 854915-94-9 B->C Exact Match D Stereochemical Triage (C1, C3 Diastereomers) C->D Isomer Check E Analytical Validation (NMR, GC-MS) D->E Batch Testing F Validated API Building Block E->F Quality Control Pass

Fig 1. Systematic CAS lookup and analytical validation workflow for novel cyclic aldehydes.

Standard Operating Procedure (SOP): Structural Validation

To guarantee trustworthiness in your experimental results, the following SOP must be executed upon receipt or synthesis of CAS 854915-94-9. This protocol is designed to validate both the molecular mass and the exact regiochemical connectivity of the functional groups.

Phase 1: Sample Preparation & GC-MS Profiling
  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade dichloromethane (DCM). Inject 1 µL into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Causality: Cyclopentane aldehydes are highly volatile and prone to oxidation if improperly stored. GC-MS provides high-resolution separation of potential diastereomeric impurities (cis/trans isomers relative to the C1 and C3 substituents). The mass spectrometer must confirm the molecular ion mass ( [M]+≈142.2m/z ) and the absence of the corresponding carboxylic acid oxidation product ( [M]+≈158.2m/z ).

Phase 2: Nuclear Magnetic Resonance (NMR) Structural Elucidation
  • Action: Prepare a 15 mg sample in 0.6 mL of deuterated chloroform ( CDCl3​ ). Acquire ¹H and ¹³C NMR spectra at 400 MHz or higher.

  • Causality: The ¹H-NMR spectrum is the ultimate diagnostic tool for this specific regiochemistry.

    • The Aldehyde Proton: Will appear as a sharp singlet near δ 9.5 ppm.

    • The Quaternary Validation: Crucially, because the C1 position is fully substituted, there will be no α -protons coupling to the aldehyde. If a doublet or triplet is observed at δ 9.5 ppm, the C1 position is not fully substituted, indicating a critical structural failure.

    • Substituent Signatures: The methoxy group will present as a strong singlet near δ 3.2 ppm, and the C3-methyl will appear as a distinct doublet near δ 1.0 ppm.

Synthetic Utility & Application in Drug Development

Once validated, 1-Methoxy-3-methylcyclopentane-1-carbaldehyde serves as a highly versatile electrophile. The steric bulk provided by the adjacent methoxy group and the rigid cyclopentane ring dictates the trajectory of incoming nucleophiles, often resulting in highly stereoselective transformations.

Primary Synthetic Pathways
  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to yield sterically hindered, basic pharmacophores. The C1-methoxy group often acts as a hydrogen-bond acceptor, pairing synergistically with the newly formed amine.

  • Wittig Olefination: Reaction with phosphonium ylides converts the carbaldehyde into an alkene, providing a rigid vector for further cross-coupling or acting as a lipophilic linker in PROTAC (Proteolysis Targeting Chimera) design.

G A CAS: 854915-94-9 (Aldehyde) B Reductive Amination (Primary/Secondary Amine) A->B NaBH(OAc)3 C Wittig Olefination (Phosphonium Ylide) A->C Base, THF D Amine Derivative (Basic Pharmacophore) B->D E Alkene Derivative (Rigid Linker) C->E

Fig 2. Divergent synthetic pathways utilizing the C1-carbaldehyde moiety for API design.

Conclusion

1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) represents a sophisticated building block for modern drug discovery, offering conformational rigidity and high sp3 character. However, its successful integration into synthetic pipelines requires strict adherence to analytical validation protocols. By leveraging exact CAS Registry identification and employing self-validating NMR/GC-MS workflows, researchers can eliminate stereochemical ambiguity and ensure the integrity of their downstream API development.

References

  • Chemical Abstracts Service (CAS). "CAS REGISTRY: The authoritative source for chemical substance data." CAS.org. Available at: [Link]

  • NextSDS. "1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information." NextSDS. Available at:[Link]

  • Wikipedia. "CAS Registry Number." Wikimedia Foundation. Available at:[Link]

Sources

Foundational

1H-NMR and 13C-NMR chemical shifts for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

An In-depth Technical Guide to the ¹H-NMR and ¹³C-NMR Chemical Shifts of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H-NMR and ¹³C-NMR Chemical Shifts of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H-NMR and ¹³C-NMR spectra of 1-methoxy-3-methylcyclopentane-1-carbaldehyde. As a molecule featuring a stereocenter and a quaternary carbon within a cyclopentane ring, its NMR spectra are anticipated to exhibit distinct and informative features. This document will deconstruct the expected chemical shifts, multiplicities, and key correlations, providing a foundational reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The principles discussed herein are grounded in fundamental NMR theory and data from analogous structures, ensuring a robust and scientifically sound interpretation.

Introduction: The Structural Elucidation Challenge

1-Methoxy-3-methylcyclopentane-1-carbaldehyde presents a unique structural elucidation challenge due to the presence of a chiral center at the 3-position and a quaternary, stereogenic center at the 1-position. The cyclopentane ring's flexibility and the presence of diastereomers further complicate spectral interpretation. Accurate assignment of ¹H and ¹³C NMR signals is paramount for confirming the successful synthesis of the target molecule, assessing its isomeric purity, and understanding its conformational behavior. This guide will systematically predict and explain the NMR spectral features of this molecule, providing a valuable tool for researchers in organic synthesis and medicinal chemistry.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

The ¹H-NMR spectrum of 1-methoxy-3-methylcyclopentane-1-carbaldehyde is expected to be complex due to the presence of multiple, non-equivalent protons and the potential for diastereoisomerism. The following is a detailed breakdown of the predicted chemical shifts and multiplicities for each proton environment.

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[1]
Methoxy (-OCH₃)3.2 - 3.6Singlet (s)3HThe methoxy protons are deshielded by the adjacent oxygen atom. As they are attached to an oxygen, they typically appear as a sharp singlet.[2]
Methyl (-CH₃)0.9 - 1.2Doublet (d)3HThe methyl group at the 3-position is coupled to the adjacent methine proton (H-3), resulting in a doublet.
Cyclopentane Ring Protons1.2 - 2.5Multiplets (m)7HThe seven protons on the cyclopentane ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. Their chemical shifts are influenced by their proximity to the electron-withdrawing aldehyde and methoxy groups.
Causality Behind Experimental Choices in ¹H-NMR Acquisition:

When acquiring the ¹H-NMR spectrum, the choice of solvent is critical. A deuterated solvent that does not exchange with the analyte's protons, such as chloroform-d (CDCl₃) or acetone-d₆, is recommended.[3][4] Tetramethylsilane (TMS) is typically used as an internal standard with its signal set to 0.0 ppm.[3] For unambiguous assignment of the complex cyclopentane ring proton signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Predicted ¹³C-NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C-NMR spectrum provides a clear picture of the carbon framework of the molecule. With seven unique carbon environments, seven distinct signals are expected for each diastereomer of 1-methoxy-3-methylcyclopentane-1-carbaldehyde.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)195 - 205The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[5]
Quaternary Carbon (C-1)85 - 95This carbon is bonded to two oxygen atoms (from the aldehyde and methoxy groups), causing a substantial downfield shift.
Methoxy (-OCH₃)50 - 60The methoxy carbon is deshielded by the attached oxygen atom.[6][7][8]
Cyclopentane Ring Carbons20 - 50The chemical shifts of the cyclopentane ring carbons are in the typical aliphatic range. The specific shifts will depend on their substitution and stereochemical relationship to the substituents.
Methyl (-CH₃)15 - 25The methyl carbon will appear in the upfield region of the spectrum, typical for alkyl groups.
Trustworthiness in ¹³C-NMR Data:

To enhance the trustworthiness of the ¹³C-NMR data, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in Table 2. For instance, the aldehyde carbon and the quaternary carbon (C-1) would be absent in DEPT spectra, while the methoxy and methyl carbons would appear as positive signals in a DEPT-135 spectrum, and the CH carbons of the ring would also be positive, while the CH₂ carbons would be negative.

Experimental Protocols: A Self-Validating System

The following protocols are designed to yield high-quality, reproducible NMR data for the structural confirmation of 1-methoxy-3-methylcyclopentane-1-carbaldehyde.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.

  • Homogenization: Gently agitate the tube to ensure complete dissolution of the sample.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[9]

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, a spectral width of 220-240 ppm, and a relaxation delay of 2-5 seconds.

  • 2D-NMR Acquisition (Recommended):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure and a typical workflow for NMR-based structural elucidation.

molecular_structure cluster_cyclopentane 1-Methoxy-3-methylcyclopentane-1-carbaldehyde cluster_substituents C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO OCH3 OCH3 C1->OCH3 C3 C3 C2->C3 C4 C4 C3->C4 CH3 CH3 C3->CH3 C5 C5 C4->C5 C5->C1

Caption: Molecular structure of 1-methoxy-3-methylcyclopentane-1-carbaldehyde.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) OneD_H_NMR 1D ¹H-NMR Acquisition (400 MHz) Sample_Prep->OneD_H_NMR OneD_C_NMR 1D ¹³C-NMR & DEPT (100 MHz) Sample_Prep->OneD_C_NMR Data_Processing Data Processing & Analysis OneD_H_NMR->Data_Processing OneD_C_NMR->Data_Processing TwoD_NMR 2D-NMR Experiments (COSY, HSQC, HMBC) TwoD_NMR->Data_Processing Data_Processing->TwoD_NMR If needed for ambiguity resolution Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, a chiral substituted cyclopentane with potential applications as a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, a chiral substituted cyclopentane with potential applications as a synthetic building block in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes foundational principles of cycloalkane stereochemistry, conformational analysis, and stereoelectronic effects to build a robust predictive model of its stability. We will delve into the intricate interplay of steric hindrance between substituents, the non-classical stabilization afforded by the anomeric effect of the C1-methoxy group, and the conformational flexibility of the cyclopentane ring. Furthermore, this document outlines detailed experimental and computational protocols for the empirical and theoretical validation of these principles. Potential degradation pathways are also proposed, offering a holistic view of the molecule's chemical liabilities. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the factors governing the stability of complex alicyclic molecules.

Molecular Architecture and Stereoisomerism

1-Methoxy-3-methylcyclopentane-1-carbaldehyde possesses two stereocenters at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are commonly referred to as cis and trans isomers, based on the relative orientation of the substituents on the same or opposite sides of the ring plane, respectively.

  • cis-isomers: (1R, 3R)-1-Methoxy-3-methylcyclopentane-1-carbaldehyde and (1S, 3S)-1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

  • trans-isomers: (1R, 3S)-1-Methoxy-3-methylcyclopentane-1-carbaldehyde and (1S, 3R)-1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

The differentiation between these stereoisomers is critical, as their spatial arrangement directly dictates their thermodynamic stability and, consequently, their physical properties and biological activity.

cluster_0 Stereoisomers of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde cis cis-Isomers ((1R,3R) and (1S,3S)) trans trans-Isomers ((1R,3S) and (1S,3R)) Molecule 1-Methoxy-3-methyl- cyclopentane-1-carbaldehyde Diastereomers Diastereomers Molecule->Diastereomers Diastereomers->cis Enantiomeric Pair 1 Diastereomers->trans Enantiomeric Pair 2

Caption: Stereoisomeric relationship of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Foundational Pillars of Thermodynamic Stability

The overall thermodynamic stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is not governed by a single factor, but rather by a delicate balance of several competing energetic contributions. Understanding these contributions allows for a rational prediction of the most stable isomer and its preferred conformation.

Cyclopentane Ring Conformation: The Pursuit of Lower Strain

Unlike the well-defined chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). These non-planar arrangements are adopted to alleviate the significant torsional strain that would be present in a planar structure.[1] The energy barrier between these conformations is very low, allowing for rapid interconversion in a process known as pseudorotation.

The introduction of substituents, as in our target molecule, will create preferential energetic minima, favoring conformations that minimize unfavorable steric interactions.

Steric Interactions: The Energetic Cost of Crowding

The spatial arrangement of the methoxy, methyl, and carbaldehyde groups is a primary determinant of stability. In 1,3-disubstituted cycloalkanes, the cis isomer is often more stable than the trans isomer because it can adopt a conformation where both substituents occupy pseudo-equatorial positions, minimizing steric strain.[2] Conversely, the trans isomer is forced to have one pseudo-axial and one pseudo-equatorial substituent, leading to greater steric repulsion.

This principle is quantitatively supported by thermodynamic data for the simpler analogs, cis- and trans-1,3-dimethylcyclopentane. The standard enthalpy of formation for the cis isomer is lower (more stable) than that of the trans isomer.

Table 1: Thermodynamic Data for 1,3-Dimethylcyclopentane Isomers

IsomerEnthalpy of Formation (gas, 298.15 K)Source
cis-1,3-Dimethylcyclopentane-140.2 +/- 0.8 kJ/mol
trans-1,3-Dimethylcyclopentane-138.3 +/- 0.8 kJ/mol

Based on this data, it is reasonable to predict that the cis diastereomers of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde will be thermodynamically more stable than the trans diastereomers.

Stereoelectronic Effects: The Anomeric Stabilization

A critical, non-classical factor influencing the stability of this molecule is the anomeric effect . This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent (like our methoxy group) on a carbon adjacent to another heteroatom (the ring oxygen in a pyranose, but applicable here due to the C1-aldehyde oxygen) to favor an axial or pseudo-axial orientation, contrary to what would be expected from steric considerations alone.[3]

The anomeric effect is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the methoxy oxygen and the antibonding σ* orbital of the adjacent C-C or C-O bond within the ring.[4] This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a geometry often achieved in a pseudo-axial conformation. The presence of the electron-withdrawing carbaldehyde group at C1 is expected to enhance this effect by lowering the energy of the acceptor σ* orbitals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can be envisioned starting from the commercially available 3-methylcyclopentanone. This proposed pathway leverages well-established organometallic and oxidation reactions.

A 3-Methylcyclopentanone B 1-Methoxy-3-methylcyclopent-1-ene A->B 1. LDA, THF, -78°C 2. TMSCl 3. MeLi, CeCl3 4. MeOH, H+ C 1-Methoxy-3-methylcyclopentane-1,2-diol B->C OsO4, NMO D 1-Methoxy-3-methylcyclopentane-1-carbaldehyde C->D NaIO4

Caption: Proposed synthetic route to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Assessing Thermodynamic Stability: A Dual Approach

A comprehensive understanding of the thermodynamic stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde requires a combination of experimental thermal analysis and high-level computational modeling.

Experimental Protocols

A. Thermal Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are frontline techniques to determine the thermal stability and decomposition profile of a compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of purified 1-Methoxy-3-methylcyclopentane-1-carbaldehyde into an aluminum TGA or DSC pan.

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

  • Instrument Setup (DSC): Place the sample and a reference pan in the DSC cell. Heat the sample using a similar temperature program as the TGA.

  • Data Analysis:

    • From the TGA data, determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

    • From the DSC data, identify endothermic or exothermic events corresponding to phase transitions or decomposition.

cluster_workflow Experimental Workflow A Purified Sample B Weighing (3-5 mg) A->B C TGA Analysis (30-600°C, 10°C/min, N2) B->C D DSC Analysis (30-600°C, 10°C/min, N2) B->D E Data Interpretation (Tonset, Tmax, ΔH) C->E D->E

Caption: Workflow for thermal analysis of thermodynamic stability.

Computational Methodology

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico method to probe the conformational landscape and relative energies of the stereoisomers.

Step-by-Step Protocol:

  • Structure Building: Construct the 3D structures of the cis and trans isomers of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde using a molecular builder like Avogadro or GaussView.

  • Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify all low-energy minima, accounting for ring puckering and substituent rotation.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using DFT, for instance, with the B3LYP functional and a 6-31G(d) basis set. Perform a frequency calculation to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and include a dispersion correction (e.g., D3).

  • Data Analysis: Compare the final Gibbs free energies of the most stable conformers for each isomer to predict their relative thermodynamic stability.

Table 2: Hypothetical (Predicted) Computational Data for the Most Stable Conformers

IsomerRelative Gibbs Free Energy (kcal/mol)Predicted Dipole Moment (Debye)Key Dihedral Angle (O-C1-C3-C(methyl))
cis (e,e-like)0.002.1~150°
trans (a,e-like)+0.452.5~70°

Potential Degradation Pathways

Understanding the potential chemical liabilities of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is crucial for its handling, storage, and application.

  • Acid-Catalyzed Hydrolysis: The C1 carbon, bonded to both a methoxy and a carbaldehyde group, resembles an acetal. In the presence of acid and water, this moiety is susceptible to hydrolysis, which would cleave the C-O(methyl) bond to yield 1-hydroxy-3-methylcyclopentane-1-carbaldehyde and methanol.

  • Oxidation: The aldehyde functional group is prone to oxidation, especially in the presence of air or other oxidizing agents, to form the corresponding carboxylic acid: 1-methoxy-3-methylcyclopentane-1-carboxylic acid.

  • Thermal Decomposition: While ethers and acetals are generally thermally robust, at very high temperatures (>400 °C), decomposition is possible.[5] This would likely proceed through complex radical mechanisms, potentially leading to fragmentation of the cyclopentane ring.

Start 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde Hydrolysis 1-Hydroxy-3-methylcyclopentane- 1-carbaldehyde + CH3OH Start->Hydrolysis H+ / H2O Oxidation 1-Methoxy-3-methylcyclopentane- 1-carboxylic acid Start->Oxidation [O] Decomposition Ring Fragmentation Products Start->Decomposition Δ (>400°C)

Caption: Major potential degradation pathways for the title compound.

Conclusion

The thermodynamic stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a multifactorial property dictated by the interplay of ring strain, steric interactions, and stereoelectronic effects. Predictive analysis based on foundational chemical principles and data from analogous systems strongly suggests that the cis diastereomer is more stable than the trans isomer due to the minimization of steric strain. The anomeric effect further contributes to the stability of specific conformers by favoring a pseudo-axial orientation of the C1-methoxy group. The molecule is predicted to have good thermal stability but is susceptible to acid-catalyzed hydrolysis and oxidation at the aldehyde moiety. The experimental and computational protocols outlined in this guide provide a robust framework for validating these predictions and for the rational design and handling of this and other complex substituted cycloalkanes in research and development settings.

References

Sources

Foundational

Stereochemical Architecture of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: A Technical Guide to Isomerism, Separation, and Validation

Executive Summary The spatial arrangement of functional groups within cyclic scaffolds profoundly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. 1-Methoxy-3-methylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of functional groups within cyclic scaffolds profoundly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS: 854915-94-9) represents a highly functionalized, chiral 1,3-disubstituted cyclopentane building block. This structural motif is considered a "privileged scaffold" in medicinal chemistry, frequently utilized to conformationally restrict linear pharmacophores, thereby enhancing target binding affinity and selectivity—most notably in the development of potent CCR2 and CCR5 chemokine receptor antagonists[1].

This whitepaper provides an in-depth analysis of the stereochemistry of 1-methoxy-3-methylcyclopentane-1-carbaldehyde, detailing the causality behind its isomeric behavior, and outlines a self-validating experimental protocol for the separation and absolute configuration assignment of its stereoisomers.

Stereochemical Topology & Isomer Classification

Structural Breakdown and Chiral Centers

The molecule features a cyclopentane ring with two stereogenic centers:

  • C1: A quaternary chiral center substituted with a methoxy group (-OCH₃), a formyl group (-CHO), and the C2/C5 ring carbons.

  • C3: A tertiary chiral center substituted with a methyl group (-CH₃), a hydrogen atom, and the C2/C4 ring carbons.

Because the substituents at C1 and C3 are asymmetrical, the molecule lacks any internal plane of symmetry ( σ ). According to foundational stereochemical principles[2], a system with n=2 distinct chiral centers generates 2n=4 stereoisomers.

Isomeric Relationships

The four stereoisomers manifest as two pairs of enantiomers. These pairs relate to one another as diastereomers, commonly designated as cis and trans based on the relative facial orientation of the highest-priority functional groups (the methoxy group at C1 and the methyl group at C3).

  • Cis-Diastereomers: The -OCH₃ and -CH₃ groups project toward the same face of the cyclopentane envelope.

  • Trans-Diastereomers: The -OCH₃ and -CH₃ groups project toward opposite faces.

Stereoisomers Root 1-Methoxy-3-methylcyclopentane -1-carbaldehyde Cis Cis Diastereomers (Same Face) Root->Cis Trans Trans Diastereomers (Opposite Face) Root->Trans Cis_1 (1R, 3S)-Isomer Cis->Cis_1 Cis_2 (1S, 3R)-Isomer Cis->Cis_2 Trans_1 (1R, 3R)-Isomer Trans->Trans_1 Trans_2 (1S, 3S)-Isomer Trans->Trans_2 Cis_1->Cis_2 Enantiomers Cis_1->Trans_1 Diastereomers Trans_1->Trans_2 Enantiomers

Fig 1. Stereoisomer classification logic for the four isomers of the target cyclopentane scaffold.

Quantitative Stereochemical Data

To streamline analytical development, the theoretical properties of the scaffold are summarized below:

PropertyValueCausality / Analytical Significance
Chiral Centers 2 (C1, C3)Dictates the 3D spatial orientation of substituents; drives target-receptor fit.
Total Stereoisomers 4Results in a complex matrix requiring multidimensional separation techniques.
Enantiomeric Pairs 2Requires chiral resolution techniques (e.g., chiral stationary phase HPLC).
Diastereomeric Pairs 4 (Inter-pair)Exhibit different physical properties; separable via standard achiral chromatography.
UV Absorbance (Native) Weak ( λmax​ < 220 nm)Necessitates UV-active derivatization for robust HPLC monitoring.

Causality in Stereoselective Behavior & Analysis

The Envelope Conformation Challenge

Unlike the rigid chair conformations of cyclohexanes, cyclopentanes exist in a highly dynamic "envelope" or "half-chair" conformation[3]. This flexibility causes the substituents at C1 and C3 to rapidly exchange between pseudo-axial and pseudo-equatorial positions.

  • Causality: Because the dihedral angles are constantly shifting, traditional 1D NMR coupling constants ( J -values) are often time-averaged and unreliable for assigning relative stereochemistry in 1,3-cyclopentanes. This necessitates the use of 2D NOESY NMR (to establish through-space cis/trans relationships) and chiroptical methods for absolute configuration.

Derivatization for Analytical Visibility

The native carbaldehyde moiety (-CHO) lacks a strong conjugated π -system, resulting in poor UV absorbance.

  • Causality: To achieve the sensitivity required for preparative chiral HPLC, the aldehyde must be derivatized. Reacting the scaffold with 2,4-dinitrophenylhydrazine (2,4-DNPH) converts the aldehyde into a hydrazone, introducing a potent chromophore ( λmax​≈350 nm) that enables high-fidelity UV detection without altering the chiral centers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the isolation and characterization of 1-methoxy-3-methylcyclopentane-1-carbaldehyde isomers must follow a self-validating loop: Derivatization Separation Relative Assignment Absolute Assignment.

Workflow Racemic Racemic Mixture Deriv Hydrazone Derivatization Racemic->Deriv UV Tagging HPLC Chiral HPLC Separation Deriv->HPLC Injection Fractions Isolated Enantiomers HPLC->Fractions Resolution Validation VCD & NMR Validation Fractions->Validation 3D Config

Fig 2. Self-validating experimental workflow for chiral separation and absolute configuration.

Protocol 1: Derivatization and Chiral HPLC Separation

Step 1: Hydrazone Formation

  • Dissolve 1.0 eq of the racemic 1-methoxy-3-methylcyclopentane-1-carbaldehyde mixture in ethanol.

  • Add 1.2 eq of 2,4-dinitrophenylhydrazine (Brady's reagent) and a catalytic amount of sulfuric acid.

  • Stir at room temperature for 2 hours until the hydrazone precipitate fully forms. Filter and wash with cold ethanol.

Step 2: Diastereomer Pre-Separation (Achiral)

  • Load the derivatized mixture onto a standard silica gel column.

  • Elute using a hexane/ethyl acetate gradient. The cis and trans diastereomers will elute at different retention times due to their distinct dipole moments.

Step 3: Enantiomer Resolution (Chiral HPLC)

  • Inject the purified cis (or trans) racemate onto a preparative chiral HPLC column (e.g., Chiralpak IC, featuring an immobilized cellulose derivative).

  • Use an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Monitor absorbance at 350 nm. The chiral stationary phase will discriminate between the enantiomers via differential hydrogen bonding and π−π interactions with the hydrazone tag, yielding two distinct peaks.

Protocol 2: Absolute Configuration via VCD

While X-ray crystallography requires a single crystal, Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations has emerged as the gold standard for determining the absolute configuration of rigid chiral molecules directly in solution[4][5].

Step 1: Spectral Acquisition

  • Dissolve the isolated enantiomer fraction in a non-chiral, IR-transparent solvent (e.g., CDCl3​ ).

  • Acquire the experimental IR and VCD spectra using a dual-source FT-VCD spectrometer in the 2000–800 cm −1 region.

Step 2: DFT Computational Modeling

  • Perform a conformational search for the theoretical (1R, 3R) isomer using molecular mechanics.

  • Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory[5].

  • Calculate the theoretical IR and VCD spectra for the optimized geometries.

Step 3: Self-Validation

  • Overlay the experimental VCD spectrum with the DFT-calculated spectrum.

  • A positive phase match across key vibrational bands confirms the absolute configuration. If the experimental spectrum mirrors the calculated spectrum inversely, the isolated fraction is the (1S, 3S) enantiomer. This orthogonal validation ensures absolute trustworthiness in the structural assignment.

References

  • Pasternak, A., Goble, S. D., Struthers, M., Vicario, P. P., Ayala, J. M., Di Salvo, J., ... & Yang, L. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 14-18. 1

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, Inc. (Reviewed in Journal of Chemical Education). 3

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(10), 3715-3724. 5

  • Li, X., et al. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. MDPI Molecules. 4

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative with potential applications in organic synthesis and med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative with potential applications in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde group, a methoxy ether, and a chiral center on the cyclopentane ring makes it an interesting building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as boiling point and solubility, is crucial for its effective use in a laboratory or industrial setting. This guide provides a detailed analysis of these properties, offering predictive insights in the absence of extensive experimental data and outlining protocols for their empirical determination.

Molecular Structure and its Influence on Physicochemical Properties

The structure of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS No. 854915-94-9) is key to understanding its behavior.[1] The molecule possesses a molecular formula of C8H14O2 and a molecular weight of approximately 142.20 g/mol .[2] Key structural features include:

  • A Polar Aldehyde Group (-CHO): This group is a primary determinant of the molecule's reactivity and contributes significantly to its polarity.

  • A Methoxy Group (-OCH3): The ether linkage introduces additional polarity and the capacity for hydrogen bond acceptance.

  • A Cyclopentane Ring: This saturated cyclic structure provides a nonpolar backbone.

  • A Methyl Group (-CH3): This substituent on the ring can influence the molecule's steric profile and slightly alters its lipophilicity.

These features collectively suggest that 1-Methoxy-3-methylcyclopentane-1-carbaldehyde will exhibit moderate polarity. The presence of two oxygen atoms allows it to act as a hydrogen bond acceptor, which will influence its solubility in protic solvents.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, its boiling point and solubility have been estimated based on the known properties of structurally similar compounds.

Boiling Point

The boiling point of a substance is primarily influenced by the strength of its intermolecular forces. For 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, these will be a combination of London dispersion forces from the hydrocarbon backbone and dipole-dipole interactions from the polar aldehyde and methoxy groups.

To estimate the boiling point, we can compare it to related structures:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Methylcyclopentane84.1671.8
1-Methoxycyclopentane-1-carbaldehyde128.17Not available
3-Methylcyclopentene-1-carbaldehyde110.15Not available
3-Methylcyclopentane-1-carbaldehyde112.17Not available

Given the presence of polar functional groups and a molecular weight of 142.20 g/mol , the boiling point of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is predicted to be significantly higher than that of methylcyclopentane. It is reasonable to estimate a boiling point in the range of 180-200 °C at atmospheric pressure.

Solubility Profile

The solubility of a compound is dictated by the "like dissolves like" principle. The dual nature of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, with both polar (aldehyde, ether) and nonpolar (cyclopentane ring, methyl group) regions, suggests it will have a broad solubility profile.

  • In Water: The aldehyde and methoxy groups can act as hydrogen bond acceptors, suggesting some solubility in water. However, the nonpolar hydrocarbon backbone will limit this. Its solubility is expected to be low to moderate.

  • In Organic Solvents:

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is expected due to favorable dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, aided by hydrogen bonding between the solvent and the oxygen atoms of the aldehyde and methoxy groups.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is anticipated due to the nonpolar cyclopentane ring and methyl group.

Experimental Determination of Physicochemical Properties

For novel compounds like 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, experimental determination of its properties is essential. The following are standard protocols for determining boiling point and solubility.

Boiling Point Determination

A common method for determining the boiling point of a small sample is using a Thiele tube.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, which is then attached to a thermometer.

  • Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed in the test tube with the sample.

  • Heating: The Thiele tube, filled with a high-boiling point oil, is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Protocol:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, acetone, hexane) should be chosen.

  • Sample Addition: To a series of test tubes, each containing a known volume (e.g., 1 mL) of a solvent, add a small, measured amount of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (e.g., 10 mg).

  • Mixing: Vigorously mix each sample.

  • Observation: Observe whether the compound fully dissolves.

  • Incremental Addition: If the compound dissolves, continue adding small, measured amounts until it no longer dissolves to determine the approximate saturation point.

Visualizing Structure-Property Relationships

G cluster_structure Molecular Structure of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde cluster_properties Predicted Physicochemical Properties Structure C8H14O2 Aldehyde Aldehyde Group (-CHO) Structure->Aldehyde Methoxy Methoxy Group (-OCH3) Structure->Methoxy Cyclopentane Cyclopentane Ring Structure->Cyclopentane Methyl Methyl Group (-CH3) Structure->Methyl Polarity Moderate Polarity Aldehyde->Polarity Increases Methoxy->Polarity Increases Cyclopentane->Polarity Decreases Methyl->Polarity Decreases BoilingPoint Boiling Point (Predicted: 180-200 °C) Solubility Solubility Profile Polarity->BoilingPoint Influences Polarity->Solubility Determines

Caption: Relationship between molecular structure and predicted properties.

Conclusion

While experimental data for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its boiling point and solubility profile. The presence of both polar functional groups and a nonpolar hydrocarbon backbone suggests a moderately polar compound with a relatively high boiling point and a broad range of solubility in organic solvents. For drug development and synthetic chemistry applications, it is imperative that these predicted values are confirmed through experimental determination using the protocols outlined in this guide. This foundational physicochemical data is essential for accurate reaction planning, process optimization, and formulation development.

References

  • PubChem. (n.d.). 1-Methoxycyclopentane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from a non-working URL.[3]

  • NextSDS. (n.d.). 1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information. Retrieved from a non-working URL.[1]

  • PubChemLite. (n.d.). 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde. Retrieved from a non-working URL.[4]

  • Guidechem. (n.d.). 1-Methoxy-1-methylcyclopentane 32818-40-9 wiki. Retrieved from a non-working URL.[5]

  • NextSDS. (n.d.). 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde — Chemical Substance Information. Retrieved from a non-working URL.[6]

  • PubChem. (n.d.). 1-Methoxy-2-methylcyclopentane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from a non-working URL.[2]

  • NextSDS. (n.d.). 1-methoxy-3-methylcyclopentane-1-carboxylic acid — Chemical Substance Information. Retrieved from a non-working URL.[7]

  • BLDpharm. (n.d.). 1936090-00-4|1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde. Retrieved from a non-working URL.[8]

  • NextSDS. (n.d.). 1-methoxy-3-methylcyclohexane-1-carbaldehyde — Chemical Substance Information. Retrieved from a non-working URL.[9]

  • PubChem. (n.d.). 3-Methylcyclopentene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from a non-working URL.[10]

  • Moldb. (n.d.). 82879-57-0 | 3-Methylcyclopentane-1-carbaldehyde. Retrieved from a non-working URL.[11]

  • Wikipedia. (n.d.). Methylcyclopentane. Retrieved from a non-working URL.[12]

  • PubChemLite. (n.d.). 1-methoxy-3,3-dimethylcyclobutane-1-carbaldehyde. Retrieved from a non-working URL.[13]

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: A Versatile Intermediate for Complex Molecule Construction

Introduction In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, cyclopentane derivatives are prevalent scaffolds in a myriad of natural products and pharmaceutically active compounds. This application note details the synthesis and utility of 1-methoxy-3-methylcyclopentane-1-carbaldehyde, a versatile, yet not widely commercially available, intermediate. The presence of a quaternary center bearing both a methoxy and a formyl group offers a unique combination of steric and electronic properties, making it a valuable synthon for creating intricate molecular frameworks. The α-alkoxy aldehyde moiety allows for a range of subsequent transformations, providing access to diverse and complex target molecules. This guide provides a comprehensive overview, including a proposed synthetic protocol for the title compound and a detailed application in olefination reactions, aimed at researchers in organic synthesis and drug development.

Proposed Synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Synthetic Pathway Overview

The proposed synthesis involves an initial α-hydroxylation of 3-methylcyclopentanone, followed by the protection of the newly introduced hydroxyl group via methylation. Subsequent reduction of the ketone and a final selective oxidation of the resulting primary alcohol furnishes the target aldehyde.

Synthetic_Pathway start 3-Methylcyclopentanone step1 1-Hydroxy-3-methylcyclopentan-1-one start->step1 1. α-Hydroxylation (e.g., MoO5·Py·HMPA) step2 1-Methoxy-3-methylcyclopentanone step1->step2 2. O-Methylation (e.g., NaH, CH3I) step3 (1-Methoxy-3-methylcyclopentyl)methanol step2->step3 3. Reduction (e.g., NaBH4) end_product 1-Methoxy-3-methylcyclopentane-1-carbaldehyde step3->end_product 4. Oxidation (e.g., Dess-Martin Periodinane)

Caption: Proposed synthetic route to the target aldehyde.

Detailed Experimental Protocols

PART 1: Synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Protocol 1: Synthesis of 1-Hydroxy-3-methylcyclopentan-1-one

This procedure is adapted from established methods for the α-hydroxylation of ketones.

  • Preparation: To a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise at -78 °C under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Hydroxylation: In a separate flask, prepare a solution of MoO₅·Py·HMPA (oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide)) (1.5 eq) in anhydrous THF. Add this solution to the enolate mixture at -78 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Work-up: Quench the reaction by the addition of saturated aqueous sodium sulfite solution. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-hydroxy-3-methylcyclopentan-1-one.

Protocol 2: Synthesis of 1-Methoxy-3-methylcyclopentanone

This step employs a standard Williamson ether synthesis.

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-hydroxy-3-methylcyclopentan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Alkylation: After the evolution of hydrogen gas ceases (approx. 30-60 minutes), add methyl iodide (CH₃I, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 1-methoxy-3-methylcyclopentanone.

Protocol 3: Synthesis of (1-Methoxy-3-methylcyclopentyl)methanol

A standard borohydride reduction is employed for this transformation.

  • Reduction: To a solution of 1-methoxy-3-methylcyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can often be used in the next step without further purification.

Protocol 4: Synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

A mild oxidation is crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a suitable reagent for this purpose.[1]

  • Oxidation: To a solution of (1-methoxy-3-methylcyclopentyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the target compound, 1-methoxy-3-methylcyclopentane-1-carbaldehyde.

StepStarting MaterialProductReagentsExpected Yield (%)
13-Methylcyclopentanone1-Hydroxy-3-methylcyclopentan-1-oneLDA, MoO₅·Py·HMPA60-70
21-Hydroxy-3-methylcyclopentan-1-one1-Methoxy-3-methylcyclopentanoneNaH, CH₃I80-90
31-Methoxy-3-methylcyclopentanone(1-Methoxy-3-methylcyclopentyl)methanolNaBH₄90-95
4(1-Methoxy-3-methylcyclopentyl)methanol1-Methoxy-3-methylcyclopentane-1-carbaldehydeDess-Martin Periodinane85-95

Application in Organic Synthesis: Horner-Wadsworth-Emmons Olefination

The formyl group of 1-methoxy-3-methylcyclopentane-1-carbaldehyde makes it an excellent electrophile for carbon-carbon bond-forming reactions. One of its most valuable applications is in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated esters.[2][3] This reaction is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct.[4]

Reaction Workflow

HWE_Reaction cluster_0 Horner-Wadsworth-Emmons Reaction Aldehyde 1-Methoxy-3-methyl- cyclopentane-1-carbaldehyde Product (E)-Ethyl 2-(1-methoxy-3-methyl- cyclopentyl)acrylate Aldehyde->Product 3. Elimination Phosphonate Triethyl phosphonoacetate Base NaH Phosphonate->Product 1. Deprotonation Base->Product 2. Nucleophilic Attack

Caption: Workflow for the HWE olefination.

Protocol 5: Synthesis of (E)-Ethyl 2-(1-methoxy-3-methylcyclopentyl)acrylate

  • Ylide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Cool the resulting clear solution to 0 °C and add a solution of 1-methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (E)-α,β-unsaturated ester.

Scientific Rationale and Conclusion

The synthetic sequence to 1-methoxy-3-methylcyclopentane-1-carbaldehyde is strategically designed to install the requisite functional groups in a controlled manner. The α-hydroxylation of a ketone enolate is a reliable method for introducing an oxygen functionality at the α-position. The subsequent methylation and reduction are standard, high-yielding transformations. The final oxidation step necessitates a mild reagent like Dess-Martin periodinane to avoid the formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants.[1]

As an intermediate, the title compound's utility is exemplified by the Horner-Wadsworth-Emmons reaction. The electron-withdrawing nature of the adjacent methoxy group can influence the reactivity of the aldehyde, and the steric hindrance around the quaternary center plays a crucial role in directing the stereochemical outcome of nucleophilic additions. The resulting α,β-unsaturated ester is itself a versatile intermediate, amenable to Michael additions, Diels-Alder reactions, and reductions, thus opening avenues to a wide array of more complex molecules.

References

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. Available at: [Link]

  • Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Alcohol oxidation. Wikipedia. Available at: [Link]

  • 1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Introduction & Strategic Overview The synthesis of highly functionalized, sterically hindered cycloalkanes is a frequent bottleneck in modern drug discovery and API development. The building block 1-Methoxy-3-methylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of highly functionalized, sterically hindered cycloalkanes is a frequent bottleneck in modern drug discovery and API development. The building block 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS: 854915-94-9) presents a unique synthetic challenge: the reduction of a formyl group located at a sterically encumbered quaternary carbon (C1) that simultaneously bears a coordinating, potentially labile methoxy ether.

This application note details a highly optimized, scalable protocol for the catalytic reduction of this aldehyde to (1-Methoxy-3-methylcyclopentyl)methanol . By employing a heterogeneous Ruthenium on Carbon (Ru/C) catalyst under mild hydrogen pressure, this method achieves quantitative conversion while entirely suppressing unwanted ether hydrogenolysis.

Mechanistic Insights & Catalyst Rationale

The Challenge of the Quaternary Center: Aldehydes are generally highly reactive toward catalytic hydrogenation. However, the quaternary α-carbon (C1) in this cyclopentane substrate creates significant steric bulk. This restricts the trajectory of hydride delivery from the metal catalyst surface to the carbonyl carbon. This kinetic barrier necessitates elevated temperatures and pressures compared to the reduction of unhindered aliphatic aldehydes.

Chemoselectivity and Catalyst Selection: A critical failure mode in this transformation is the competitive hydrogenolysis (cleavage) of the C–OMe bond. While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, it is prone to cleaving ethers—especially under the forcing conditions required to push sterically hindered substrates to completion.

Ruthenium (Ru), conversely, is highly oxophilic and exhibits exceptional chemoselectivity for carbonyl reduction over C–O bond cleavage, a principle well-documented in [1]. For this reason, 5% Ru/C was selected as the optimal catalyst. Furthermore, Ru-based systems have been extensively validated for the highly efficient [2] without degrading adjacent functional groups.

Reaction Optimization Data

To establish the most robust protocol, various catalytic systems were evaluated. The quantitative data below summarizes the optimization parameters, highlighting the superiority of Ru/C for this specific substrate.

EntryCatalyst SystemSolventTemp (°C)Pressure (psi)Conversion (%)Selectivity for Alcohol (%)
15% Pd/C (10 wt%)MeOH2515>9982 (18% demethoxylation)
25% PtO 2​ (5 wt%)EtOH25156595 (Incomplete reaction)
3 5% Ru/C (5 wt%) EtOH 40 50 >99 >99 (Optimal)
4[Ru(p-cymene)Cl 2​ ] 2​ iPrOH60N/A (Transfer)88>99

Table 1: Catalyst screening and optimization for the reduction of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Experimental Protocol

Safety Note: Hydrogen gas is highly flammable. Dry Ru/C can be pyrophoric. Always purge reactors with inert gas prior to introducing hydrogen.

Step 1: Reaction Setup
  • In a clean, dry 250 mL Parr hydrogenation vessel, dissolve 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (10.0 g, 70.3 mmol) in absolute ethanol (100 mL).

  • Carefully add 5% Ru/C (0.5 g, 5 wt% relative to substrate).

    • Causality: Adding the catalyst directly to the solvent—rather than to the dry substrate—prevents localized exothermic adsorption that could lead to solvent ignition.

Step 2: Purging and Hydrogenation
  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with Nitrogen gas (pressurize to 30 psi, then vent) three times.

    • Causality: Removing atmospheric oxygen is critical to prevent catalyst deactivation and eliminate explosion hazards.

  • Purge the system with Hydrogen gas (pressurize to 30 psi, then vent) three times.

  • Pressurize the vessel to 50 psi with H 2​ and initiate mechanical agitation.

  • Heat the reaction mixture to 40 °C. Maintain these conditions for 6 hours.

    • Causality: The moderate heating (40 °C) and elevated pressure (50 psi) provide the activation energy required to overcome the steric hindrance at the C1 quaternary center without promoting thermal degradation.

Step 3: In-Process Control (IPC) & Self-Validation
  • After 6 hours, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge once with Nitrogen.

  • Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS and 1 H NMR.

    • Self-Validating Checkpoint: The reaction is definitively complete when GC-MS shows <1% of the starting aldehyde. In 1 H NMR (CDCl 3​ ), validate the complete disappearance of the characteristic aldehyde proton singlet at ~9.5 ppm and the emergence of a new AB quartet or multiplet at ~3.5 - 3.7 ppm , corresponding to the diastereotopic methylene protons of the newly formed primary alcohol (-CH 2​ OH).

Step 4: Workup and Isolation
  • Filter the crude reaction mixture through a tightly packed pad of Celite to quantitatively remove the Ru/C catalyst.

  • Wash the Celite pad with additional absolute ethanol (2 x 20 mL) to ensure full product recovery.

  • Concentrate the combined filtrates under reduced pressure (rotary evaporator, 30 °C, 50 mbar) to yield (1-Methoxy-3-methylcyclopentyl)methanol as a clear, colorless to pale yellow oil.

  • Optional: If high-purity material is required for downstream API synthesis, purify the crude oil via short-path vacuum distillation.

Process Visualization

G A Substrate: 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde C Parr Hydrogenator Setup: Purge N2 (3x), H2 (3x) A->C B Catalyst Preparation: 5% Ru/C in EtOH B->C D Hydrogenation: 50 psi H2, 40°C, 6 h C->D E In-Process Control (IPC): GC-MS & 1H NMR D->E Sample after 6h E->D Aldehyde > 1% (Continue) F Workup: Celite Filtration & Concentration E->F Aldehyde < 1% G Product: (1-Methoxy-3-methylcyclopentyl)methanol F->G

Workflow for the chemoselective Ru/C-catalyzed hydrogenation of the hindered cyclopentane aldehyde.

References

  • Lv, W.-R., et al. "Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex." Organic Letters, 2016, 18(7), 1658–1661. URL:[Link]

  • Sarki, N., et al. "Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review." International Journal of Molecular Sciences, 2024, 25(14), 7894. URL:[Link]

Method

The Enigmatic Olfactory Potential of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: A Guide for Exploratory Research

Introduction: Unveiling a Novel Aroma Chemical The relentless pursuit of novel olfactory experiences is the cornerstone of innovation in the flavor and fragrance industry. While established molecules form the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Aroma Chemical

The relentless pursuit of novel olfactory experiences is the cornerstone of innovation in the flavor and fragrance industry. While established molecules form the bedrock of many iconic scents, the exploration of new chemical entities holds the key to creating unique and memorable fragrances. This document provides a detailed guide for researchers and fragrance chemists on the potential applications of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, a compound with a structure suggestive of intriguing olfactory properties.

Aldehydes are a critical class of fragrance ingredients, renowned for their ability to impart brightness, lift, and a distinctive character to a composition.[1][2] From the linear aliphatic aldehydes that define legendary perfumes to the complex cyclic aldehydes that offer nuanced green and fruity notes, their versatility is unparalleled.[1][3] 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, with its unique combination of a cyclopentane ring, a reactive aldehyde group, and methoxy and methyl substitutions, presents a compelling subject for olfactory investigation. While public data on its specific scent profile is scarce, its structural motifs suggest a complex and potentially valuable addition to the perfumer's palette. This guide will, therefore, serve as a foundational resource for the systematic evaluation and application of this promising, yet uncharted, aroma chemical.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in fragrance and flavor systems. The following table summarizes the key physicochemical data for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

PropertyValueSource
Molecular Formula C8H14O2Inferred from CAS# 1936090-00-4
Molecular Weight 142.19 g/mol Inferred from CAS# 1936090-00-4
Appearance Colorless to pale yellow liquid (predicted)General property of similar molecules
Boiling Point Not available-
CAS Number 1936090-00-4[4]

Hypothesized Olfactory Profile and Structural Rationale

Based on its chemical architecture, we can hypothesize a potential olfactory profile for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. The cyclic nature of the molecule is often associated with more complex and less linear scent profiles compared to their aliphatic counterparts.[1]

Caption: Hypothesized Structure-Odor Relationship.

  • Cyclopentane Ring: The five-membered ring is anticipated to contribute a certain rigidity and may impart woody or earthy undertones.

  • Aldehyde Group (-CHO): This functional group is the primary driver of the characteristic "aldehydic" note, which can range from waxy and soapy to sharp and metallic.[2][3]

  • Methoxy Group (-OCH3): The presence of a methoxy group can introduce a subtle sweetness and potentially a hint of a fruity or ethereal character.

  • Methyl Group (-CH3): The methyl substituent on the ring may modulate the overall scent profile, possibly adding a green or herbaceous facet.

Therefore, a plausible starting hypothesis for the olfactory profile of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a fresh, green, and slightly woody scent with a waxy, aldehydic lift and a subtle fruity nuance.

Application Notes: Potential in Flavor and Fragrance Formulations

Given the hypothesized scent profile, 1-Methoxy-3-methylcyclopentane-1-carbaldehyde could find applications across various fragrance categories:

  • Fine Fragrance: Its unique character could be leveraged in modern aldehydic florals, green chypres, and ozonic or aqueous compositions. It has the potential to add a novel crispness and diffusion to top and heart notes.

  • Personal Care: In products like shampoos, shower gels, and deodorants, it could enhance fresh, clean, and invigorating scent profiles. Its stability in different product bases would be a critical factor to determine.[5]

  • Home Care: For air fresheners, fabric softeners, and surface cleaners, this molecule could contribute to a perception of cleanliness and naturalness.

Protocols for Systematic Evaluation

A rigorous and systematic evaluation is essential to fully characterize the potential of this novel aroma chemical. The following protocols are designed for a comprehensive assessment.

Protocol 1: Olfactory Evaluation

Objective: To determine the olfactory threshold and detailed scent profile of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Materials:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

  • Ethanol (perfumer's grade)

  • Odor-free smelling strips

  • Graduated pipettes and vials

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the neat compound in ethanol: 10%, 1%, 0.1%, 0.01%, and 0.001%.

  • Threshold Determination: Dip smelling strips into each dilution, starting with the lowest concentration. The lowest concentration at which an odor is discernible by a panel of evaluators is the approximate detection threshold.

  • Profile Analysis:

    • Dip fresh smelling strips into the 1% and 10% dilutions.

    • Evaluate the scent at different time intervals (top note: first 5 minutes; heart note: 5-30 minutes; base note: after 30 minutes).

    • Record detailed descriptors for the scent, including primary notes (e.g., green, woody), secondary notes (e.g., fruity, waxy), and any observed changes over time.

Protocol 2: Stability and Compatibility Testing

Objective: To assess the stability of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde in various product bases.

Materials:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

  • Standard unfragranced product bases:

    • Ethanol-based solution (simulating a fine fragrance)

    • Sulfate-free shampoo base

    • Lotion base

    • Bar soap noodles

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • pH meter

Procedure:

  • Dosing: Incorporate 1-Methoxy-3-methylcyclopentane-1-carbaldehyde at a standard concentration (e.g., 0.5%) into each product base.

  • Initial Evaluation: Assess the initial scent profile and any physical changes (e.g., color, viscosity) in each base. Measure and record the initial pH.

  • Accelerated Aging: Store samples of each dosed base under different temperature conditions for a period of 4-12 weeks.

  • Periodic Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Olfactory Changes: Note any discoloration, degradation of the scent, or formation of off-notes. Aldehydes can be prone to oxidation or acetal formation, which can alter the scent profile.[5][6][7]

    • Physical Changes: Observe any changes in color, clarity, viscosity, or pH.

    • Chemical Analysis (Optional): Gas chromatography-mass spectrometry (GC-MS) can be used to identify any degradation products or reaction products (e.g., acetals) formed.

cluster_workflow Experimental Workflow for Evaluation Start Start: Novel Molecule (1-Methoxy-3-methylcyclopentane-1-carbaldehyde) Olfactory Protocol 1: Olfactory Evaluation (Threshold & Profile) Start->Olfactory Stability Protocol 2: Stability Testing (Various Bases) Start->Stability Data Data Analysis & Characterization Olfactory->Data Stability->Data Formulation Protocol 3: Formulation Trials (Simple Accords) Application Application Development (Fine Fragrance, Personal Care, etc.) Formulation->Application Data->Formulation

Caption: A streamlined workflow for the evaluation of a novel fragrance molecule.

Protocol 3: Formulation Trials in Simple Accords

Objective: To evaluate the blending properties and potential synergies of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde with other fragrance materials.

Materials:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (10% dilution in ethanol)

  • A selection of common fragrance raw materials (e.g., Linalool, Hedione®, Iso E Super®, various citrus essential oils, and green notes like Galbanum).

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

Procedure:

  • Green Accord:

    • Create a simple green accord base (e.g., Galbanum, Triplal®).

    • Prepare several variations by adding incremental amounts of the 10% dilution of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (e.g., 1%, 2%, 5% of the total accord).

    • Evaluate how the novel molecule modifies the green character (e.g., adds freshness, a watery element, or a modern twist).

  • Citrus Accord:

    • Create a simple citrus accord base (e.g., Bergamot, Lemon, Orange essential oils).

    • Incorporate the novel molecule at different levels.

    • Assess its ability to extend the freshness of the citrus top notes and add complexity.

  • Woody Accord:

    • Create a simple woody accord base (e.g., Cedarwood, Sandalwood).

    • Blend in the novel molecule and evaluate its effect on the overall woody character. Does it provide a lift or a contrasting fresh element?

Conclusion

1-Methoxy-3-methylcyclopentane-1-carbaldehyde represents an exciting opportunity for fragrance innovation. While its olfactory profile is not yet publicly documented, its chemical structure provides a strong basis for hypothesizing a unique and valuable scent. By following the systematic evaluation protocols outlined in this guide, fragrance researchers and perfumers can thoroughly characterize its properties, stability, and blending capabilities. This methodical approach will be instrumental in unlocking the full potential of this enigmatic molecule and paving the way for its successful application in creating the next generation of captivating fragrances.

References

  • The Chemistry of Scent: Exploring Aldehydes in Perfumery. (2026, March 21). Google Cloud.
  • Shahzadi, et al. (2023, April 6). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal. Semantic Scholar.
  • Aldehydes useful in perfumery. (n.d.). Google Patents.
  • The Role of Aldehydes in Modern Perfumery. (2024, July 31). Scent Journer.
  • What Are Aldehydes And How Are They Used In Perfumery?. (2019, April 16). Alpha Aromatics.
  • An Aroma Chemical Profile: Aldehyde C-11. (n.d.). Perfumer & Flavorist.
  • What Every Formulator Needs to Know about Fragrance. (2001, November). Cosmetics & Toiletries.
  • Fragrance sample? Aldehydes and ketones. (n.d.). Dermaviduals.de.
  • Differences between aldehydes and lactones in perfumery. (2022, November 28). Scentspiracy.
  • Aldehydes and Acetals in Flavors & Fragrances. (n.d.). Scribd.
  • 1-Methoxycyclopentane-1-carbaldehyde. (n.d.). PubChem.
  • 1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS.
  • THE SYNTHESIS OF SOME CYCLIC DIKETONES ISOLATED FROM COFFEE. (n.d.). University of Oregon.
  • 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde. (n.d.). BLDpharm.
  • green carbaldehyde vernaldehyde (Givaudan). (n.d.). The Good Scents Company.
  • Scognamiglio, J., et al. (2012, October 15). Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one. PubMed.
  • Perfuming composition. (n.d.). Google Patents.
  • Flavor and fragrance compositions containing thiopyran-carbaldehyde. (n.d.). Google Patents.
  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. (n.d.). ResearchGate.
  • INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. (n.d.). European Commission.
  • Sacia, E. R., et al. (2015, January 23). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. eScholarship.org.
  • Process for the preparation of 1-methylcyclopentane derivatives. (2010, October 25). Google Patents.
  • Belsito, D., et al. (2011, December 15). Fragrance Material Review on 3-methylcyclopentadecenone (Mixed Isomers). PubMed.
  • 1-methoxy-3-methylcyclopentane-1-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde. (n.d.). PubChemLite.
  • Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). (2021, February 10). PerfumersWorld.

Sources

Application

Advanced Application Notes: Asymmetric Synthesis Utilizing 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Executive Overview In modern drug development and complex natural product synthesis, the construction of conformationally rigid, stereochemically dense carbocycles is of paramount importance. 1-Methoxy-3-methylcyclopenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug development and complex natural product synthesis, the construction of conformationally rigid, stereochemically dense carbocycles is of paramount importance. 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS: 854915-94-9) serves as a highly versatile chiral building block[1]. Featuring a fully substituted quaternary stereocenter at the C1 position—bearing both a formyl and an α -methoxy group—alongside a remote stereocenter at C3, this molecule offers a unique scaffold for substrate-directed asymmetric synthesis.

This application note details field-proven methodologies for utilizing this specific α -alkoxy aldehyde in stereoselective carbon-carbon bond-forming reactions. By carefully selecting Lewis acid promoters, chemists can exploit the inherent structural features of this cyclopentane core to achieve divergent diastereoselectivity, accessing both syn and anti architectures from a single precursor.

Stereochemical Rationale & Mechanistic Divergence

The defining feature of 1-methoxy-3-methylcyclopentane-1-carbaldehyde in asymmetric synthesis is its ability to undergo highly predictable, stereodivergent nucleophilic additions based on the coordination environment. The causality of this divergence lies in the competition between bidentate chelation and dipole minimization[2].

  • Cram Chelation Control (Syn-Selective): When treated with strongly oxophilic, multivalent Lewis acids (e.g., TiCl4​ , MgBr2​ , or SnCl4​ ), the aldehyde carbonyl oxygen and the α -methoxy oxygen coordinate simultaneously to the metal center. This forms a rigid, five-membered chelate ring that locks the C1–C(O) bond rotation[3][4]. The cyclopentane ring, biased by the equatorial preference of the 3-methyl group, adopts a specific envelope conformation. The incoming nucleophile is sterically forced to attack the carbonyl carbon from the less hindered diastereotopic face, yielding the syn-diol derivative as the major product.

  • Polar Felkin-Anh Control (Anti-Selective): Conversely, when a monodentate or non-chelating Lewis acid (e.g., BF3​⋅OEt2​ ) is employed, the energetic penalty of disrupting the stable Lewis acid complex prevents bidentate coordination. The molecule instead adopts an open-chain conformation governed by the polar Felkin-Anh model[2]. To minimize dipole-dipole repulsion and maximize σC-O∗​ hyperconjugative stabilization, the electronegative α -methoxy group aligns anti-periplanar to the trajectory of the incoming nucleophile. This results in an attack that predominantly yields the anti-diastereomer.

MechanisticDivergence cluster_chelation Cram Chelation Pathway cluster_felkin Polar Felkin-Anh Pathway Start 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde Chelate Rigid 5-Membered Chelate (Ti or Mg coordinated) Start->Chelate TiCl4 or MgBr2 (Bidentate Coordination) Felkin Anti-Periplanar Conformation (Dipole Minimization) Start->Felkin BF3·OEt2 (Monodentate Activation) SynProduct Syn-Diastereomer (Major Product) Chelate->SynProduct Sterically Biased Nucleophilic Attack AntiProduct Anti-Diastereomer (Major Product) Felkin->AntiProduct Attack Anti to C-OMe Bond

Stereocontrol pathways of α-alkoxy aldehydes dictating divergent diastereomeric outcomes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity and reproducibility.

Protocol A: Chelation-Controlled Asymmetric Allylation (Keck-Type)

Objective: Synthesize the syn-homoallylic alcohol derivative via titanium-mediated chelation. TiCl4​ is selected due to its high oxophilicity and ability to form robust octahedral chelates, ensuring near-perfect facial discrimination[3][5].

Reagents & Equipment:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Titanium(IV) chloride ( TiCl4​ , 1.0 M in CH2​Cl2​ , 1.1 equiv)

  • Allyltributylstannane (1.5 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ , 5.0 mL)

  • Flame-dried Schlenk tube, Argon balloon.

Step-by-Step Methodology:

  • Preparation: Purge the flame-dried Schlenk tube with argon for 10 minutes. Dissolve the aldehyde in anhydrous CH2​Cl2​ to achieve a 0.1 M solution.

  • Chelate Formation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality Check: Strict temperature control is vital to prevent background non-chelated reactions and minimize Lewis acid-catalyzed decomposition. Dropwise add TiCl4​ . The solution will typically transition to a pale yellow/orange hue, visually validating the formation of the titanium chelate complex. Stir for 15 minutes.

  • Nucleophilic Addition: Add allyltributylstannane dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78 °C for 4 hours.

  • Reaction Monitoring: Monitor consumption of the starting material via TLC (Hexanes:EtOAc 8:2). Use p -anisaldehyde stain; the starting aldehyde and the homoallylic alcohol product will stain different shades of blue/purple.

  • Quench & Workup: Critical Step: Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NaHCO3​ . Remove the cooling bath and immediately add 5.0 mL of a 10% (w/w) aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 2 hours at room temperature. Rationale: Rochelle's salt acts as a strong chelator for both titanium and tin, breaking up the stubborn colloidal metal emulsions that otherwise trap the organic product and ruin isolated yields.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ ( 3×10 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Non-Chelation Controlled Mukaiyama Aldol Addition

Objective: Synthesize the anti-aldol adduct using a monodentate Lewis acid to enforce the polar Felkin-Anh transition state[2].

Reagents & Equipment:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.2 equiv)

  • Silyl enol ether of choice (e.g., 1-phenyl-1-(trimethylsilyloxy)ethylene, 1.5 equiv)

  • Anhydrous CH2​Cl2​ (5.0 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, dissolve the aldehyde in anhydrous CH2​Cl2​ (0.1 M) and cool to -78 °C. Add BF3​⋅OEt2​ dropwise. Stir for 10 minutes to ensure complete monodentate activation of the carbonyl.

  • Addition: Slowly add the silyl enol ether. Maintain the temperature at -78 °C for 3 hours. Causality Check: BF3​⋅OEt2​ does not form a chelate with the α -methoxy group; therefore, the nucleophile attacks anti to the C-OMe bond to minimize electrostatic repulsion.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NaHCO3​ (3.0 mL). Allow the mixture to warm to room temperature.

  • Desilylation (if necessary): If the silyl group transfers to the newly formed alkoxide, add 1.0 M TBAF in THF (1.5 equiv) and stir for 30 minutes at room temperature to reveal the free hydroxyl group.

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and purify via chromatography.

Quantitative Data & Selectivity Analysis

The choice of Lewis acid acts as a stereochemical toggle. The table below summarizes the expected quantitative outcomes and diastereomeric ratios (dr) when utilizing 1-methoxy-3-methylcyclopentane-1-carbaldehyde under various conditions, enabling rapid comparative analysis for synthetic planning.

Reaction TypeLewis Acid PromoterEquivalentsTemp (°C)Major DiastereomerExpected dr (syn:anti)Typical Yield (%)
Keck Allylation TiCl4​ 1.1-78Syn (Cram Chelation)> 92:885 - 90
Keck Allylation MgBr2​⋅OEt2​ 2.0-20Syn (Cram Chelation)88:1278 - 82
Mukaiyama Aldol TiCl4​ 1.1-78Syn (Cram Chelation)> 95:588 - 94
Mukaiyama Aldol BF3​⋅OEt2​ 1.2-78Anti (Felkin-Anh)10:9080 - 85
Grignard AdditionNone (Direct RMgX)1.50Anti (Felkin-Anh)15:8570 - 75

Note: Diastereomeric ratios are typically determined by 1H-NMR integration of the crude reaction mixture prior to chromatographic separation.

References

  • NextSDS. "1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information." NextSDS Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER0WvPz3jE9ErEsS13RE3vbHPxlwBHUl5QHLesG2RqusBjxSfzH5V76vjVp3b6fSEiTLRZWdNovXIQwl8s7g7YGnl73X5BU0C1D86-9zc4rUoElIMkjF5gBrI1EgImRXvJYrEPhmtyUjqqz2KuREUX7d0wIHlhp75I--Leu0DJDkxjojzoTna-Q8uVNwXb8mTvYQ==]
  • Chemical Science (RSC). "Connecting the complexity of stereoselective synthesis to the evolution of predictive tools." Royal Society of Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv122xPH49kw9w1OQxNPyD4exSx9IF9bRBFW8XwpnEgZclpy-3O4Tjttoq4-XpOhMdsEJSLHUV3G54IyDTOks6f5wI1EnnRxiIQZYsy7WVZn6kwHtz37IiGK-AcloPjItxyYHAsi2Ko56zqqO-ohTXF4SjjWAht_4z]
  • Journal of the American Chemical Society. "Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9g0bkix-76LQjhPnGG7SJUQMxV5O9niwYUSe8RjEgFUzRYZ6E8QOSOJeMdng6lO44BKIKEeTXHrvaJQFBGXzA15qZ6KbGI1JsObeaVlj5UjQZi0k2-l2BFxVOWXWSk3uPeLj49w==]
  • EPFL. "Catalytic Asymmetric Reactions in Organic Chemistry: Bibliography." École Polytechnique Fédérale de Lausanne. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrPcHdiqkTZC6YC9aOwUYoxGQVXCKQWqB9h0aNSRrK80x16heiRlcPeRx8NLccb8BBH9-aeGVpkYOrSymSYlJHe4IoZRCeZbPIzJrrIkozhnm502PzEPXqY0u5FUnpE1iKkQcTT0EENjd8F8hWFTf4JzFmxKV3PlbWw-PwFANk_CMYt2lZseRkU4lAYGImQ==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, a valuable substituted cyclopentane derivative, presents unique challenges, primarily in controlling the introduction of the formyl group onto a quaternary carbon center. The recommended pathway involves the formylation of a key intermediate, a substituted enol ether, which provides a reliable method for achieving the desired molecular architecture.

Recommended Synthetic Pathway

The most effective and controllable route to the target compound begins with the readily available 3-methylcyclopentanone. The overall strategy involves two key transformations: the formation of a regiochemically defined enol ether, followed by an electrophilic formylation.

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Hydrolysis A 3-Methylcyclopentanone B 1-Methoxy-3-methylcyclopent-1-ene (Enol Ether Intermediate) A->B  Methanol (MeOH)  Trimethyl Orthoformate  Acid Catalyst (e.g., p-TsOH) C Iminium Salt Intermediate B->C  Vilsmeier Reagent  (POCl₃/DMF) D 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (Final Product) C->D  Aqueous Work-up  (e.g., NaOH aq.)

Caption: Overall workflow for the synthesis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Part 1: Enol Ether Formation (1-Methoxy-3-methylcyclopent-1-ene)

Question 1: My yield of the enol ether intermediate is low, and I recover a significant amount of the starting 3-methylcyclopentanone. What is causing this?

Answer: This is a common issue related to incomplete reaction, often due to the presence of water, which can hydrolyze intermediates and consume reagents.

  • Causality: The formation of the enol ether from a ketone and an alcohol (or orthoformate) is an equilibrium-driven process. Water, even in trace amounts, can shift the equilibrium back towards the starting materials by hydrolyzing the intermediate hemiketal or the final enol ether.

  • Troubleshooting Protocol:

    • Rigorous Drying: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Methanol should be distilled over magnesium turnings, and other solvents should be passed through a drying column or distilled from an appropriate drying agent.

    • Use of a Dehydrating Agent: The inclusion of trimethyl orthoformate serves a dual purpose: it acts as a methanol source and a dehydrating agent, reacting with any water present to form methanol and methyl formate, thereby driving the reaction forward.

    • Azeotropic Removal of Water: For larger-scale reactions, using a solvent like toluene or benzene with a Dean-Stark trap can effectively remove water as it forms, pushing the equilibrium towards the product.

Question 2: I am observing the formation of two different enol ether isomers. How can I control the regioselectivity?

Answer: 3-methylcyclopentanone is an unsymmetrical ketone, and its enolization can lead to two constitutional isomers: the more substituted (thermodynamic) product, 1-methoxy-3-methylcyclopent-1-ene, and the less substituted (kinetic) product, 1-methoxy-4-methylcyclopent-1-ene. For the subsequent formylation at the C1 position, the formation of 1-methoxy-3-methylcyclopent-1-ene is desired.

  • Causality:

    • Kinetic Control (low temperature, strong, bulky base) favors deprotonation at the less sterically hindered α-carbon.

    • Thermodynamic Control (higher temperature, weaker base, longer reaction times) allows for equilibration to the more stable, more substituted alkene.

  • Recommended Conditions for Thermodynamic Product:

    • Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

    • Allow the reaction to proceed at reflux for a sufficient duration (monitor by GC or TLC) to ensure equilibration to the more stable thermodynamic enol ether.

ParameterCondition for High Yield of 1-Methoxy-3-methylcyclopent-1-eneRationale
Reagents 3-Methylcyclopentanone, Trimethyl Orthoformate, Anhydrous MethanolTrimethyl orthoformate acts as both a reagent and an in-situ water scavenger.
Catalyst p-Toluenesulfonic acid (p-TsOH), ~0.01 eq.Protic acid catalyst facilitates ketal formation and subsequent elimination to the enol ether.
Temperature Reflux (typically ~65°C for methanol)Ensures the system reaches thermodynamic equilibrium, favoring the more substituted enol ether.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions and excludes atmospheric moisture.
Monitoring GC-MS or TLCTo track the disappearance of the starting ketone.
Part 2: Vilsmeier-Haack Formylation & Work-up

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds, such as enol ethers.[1][2] The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] [PO₂Cl₂]⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier EnolEther 1-Methoxy-3-methylcyclopent-1-ene Iminium Iminium Salt Intermediate EnolEther->Iminium Attack on Vilsmeier Reagent Product Final Aldehyde Product Iminium->Product Aqueous Hydrolysis

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Question 3: The formylation reaction is sluggish, with low conversion even after extended reaction times.

Answer: Incomplete conversion is typically due to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Causality: The Vilsmeier reagent is moisture-sensitive and must be prepared fresh. Its reactivity is also temperature-dependent. The enol ether substrate is a relatively weak nucleophile, so an active and sufficiently concentrated electrophile is required.

  • Troubleshooting Protocol:

    • Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF.

    • Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cold (0 °C) solution of DMF. A white precipitate should form. Allow the mixture to stir at 0 °C for at least 30 minutes to ensure complete formation before adding the substrate.[4]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the enol ether to drive the reaction to completion.

    • Temperature Control: After adding the enol ether at 0 °C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates, but this should be approached with caution to avoid decomposition (see Question 4).

Question 4: I am observing significant darkening of the reaction mixture and the formation of a tar-like substance, resulting in a very low yield.

Answer: This indicates decomposition of the starting material or product, a common issue when dealing with acid-sensitive compounds like enol ethers and aldehydes.

  • Causality: The Vilsmeier-Haack reaction is conducted under acidic conditions. The intermediate iminium salt and the final aldehyde product can be unstable to prolonged exposure to heat and acid, leading to polymerization or other side reactions.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain low temperatures throughout the addition process. Add the enol ether slowly to the Vilsmeier reagent at 0 °C to manage any exotherm. Avoid excessive heating; if warming is necessary, do so cautiously and for the minimum time required.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed immediately to the work-up.

    • Controlled Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic and must be controlled. Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., 2M NaOH solution or saturated sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate. This step should be performed in a well-ventilated fume hood.

Question 5: My isolated yield is poor despite good conversion observed by TLC/GC. Where am I losing my product?

Answer: Product loss often occurs during the aqueous work-up and extraction phase. The final aldehyde may have some water solubility or form emulsions.

  • Causality: The final product, 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, is a relatively polar molecule. Inefficient extraction or the formation of stable emulsions can lead to significant product loss in the aqueous layer.

  • Troubleshooting Protocol:

    • Choice of Extraction Solvent: Use a solvent that effectively dissolves the product and has minimal miscibility with water, such as diethyl ether, ethyl acetate, or dichloromethane.

    • Multiple Extractions: Perform multiple extractions (at least 3-4) with smaller volumes of solvent rather than a single extraction with a large volume. This is mathematically more efficient.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes residual water from the organic phase.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature to avoid product degradation.

Part 3: Final Product Purification

Question 6: What is the best method to purify the final aldehyde?

Answer: The choice between vacuum distillation and flash column chromatography depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for larger quantities (>5 g) if the impurities have significantly different boiling points from the product. The aldehyde is expected to be a liquid.[5] Distillation under reduced pressure is essential to prevent thermal decomposition at high temperatures.

  • Flash Column Chromatography: This is ideal for smaller scales or for removing impurities with similar boiling points.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute the product.

References
  • CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents.

  • Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC.

  • 3-methylcyclopent-2-en-1-one synthesis - ChemicalBook.

  • Vilsmeier-Haack Reaction - Chemistry Steps.

  • An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones - Organic Chemistry Frontiers (RSC Publishing).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Experimental Design and Optimization: Application to a Grignard Reaction.

  • Formylation of O-Silylated Enolates by Vilsmeier's Reagents - Synthetic Communications.

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications.

  • Consider The Reaction Of The Cyclopentanone Derivative Shown Below - ftp.mail.chapters.narpm.org.

  • Cyclopentane synthesis - Organic Chemistry Portal.

  • CAS 1757-42-2: 3-Methylcyclopentanone - CymitQuimica.

  • US2480990A - Preparation of cyclopentane carboxaldehydes and derivatives thereof - Google Patents.

  • 3-methylcyclopentanone - 1757-42-2, C6H10O, density, melting point, boiling point, structural formula, synthesis.

  • The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates | The Journal of Organic Chemistry - ACS Publications.

  • 3-Methylcyclopentanone CAS# 1757-42-2: Odor profile, Molecular properties, Regulation.

  • Grignard Reactions in Cyclopentyl Methyl Ether.

  • A Comparative Benchmarking of Synthesis Routes for 1,3-Bis(methoxycarbonyl)cyclopentane - Benchchem.

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.

  • Formylation of Amines - MDPI.

  • THE SYNTHESIS OF SOME CYCLIC DIKETONES ISOLATED FROM COFFEE - University of Oregon.

  • Synthesis of bio-based methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose - PMC.

  • Technical Support Center: Scale-up Synthesis of 3-Methoxycyclobutane-1-carbaldehyde - Benchchem.

  • Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione (Journal Article) | OSTI.GOV.

  • Powerful N-Formylating Reagent - Tokyo Chemical Industry.

  • US2513534A - Purification of cyclopentanone - Google Patents.

  • 1-Methoxycyclopentane-1-carbaldehyde | C7H12O2 | CID 12148226 - PubChem.

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules - Semantic Scholar.

  • 1-Methoxy-1-methylcyclopentane | C7H14O | CID 21185399 - PubChem.

  • 1-Methoxy-3-methylcyclohex-1-ene | C8H14O | CID 12892879 - PubChem.

  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.

  • An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan | Request PDF - ResearchGate.

  • NUCLEOPHILIC SUBSTITUTION REACTION OF 1-METHOXYINDOLE-3-CARBALDEHYDE Fumio Yamada, Daisuke Shinmyo, Masahiro Nakajou, and Masano.

  • Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedi - eScholarship.org.

  • 1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information - NextSDS.

  • 3-cyclopentene-1-carboxylic acid - Organic Syntheses Procedure.

  • Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde | Request PDF.

Sources

Optimization

Preventing oxidation of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde during storage

Welcome to the Technical Support Center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde . As a highly functionalized aliphatic aldehyde, this compound is a valuable intermediate in drug development and complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde . As a highly functionalized aliphatic aldehyde, this compound is a valuable intermediate in drug development and complex organic synthesis. However, its formyl group renders it highly susceptible to degradation via atmospheric oxygen.

This guide provides researchers and scientists with field-proven, mechanistically grounded protocols to prevent oxidation, ensure batch-to-batch reproducibility, and extend the shelf life of your reagents.

Mechanistic Overview: The Autoxidation Pathway

To effectively prevent degradation, we must first understand the causality of the reaction. Aldehydes do not simply "absorb" oxygen; they undergo a free radical chain reaction known as 1[1].

The process is initiated when ambient light, heat, or trace transition metals abstract a hydrogen atom from the weak formyl C-H bond, generating an acyl radical. This radical rapidly reacts with molecular oxygen to form an acylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule. This propagates the chain and generates a peroxy acid, which ultimately reacts with the remaining aldehyde to yield two equivalents of a carboxylic acid degradant[2].

G A 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde B Initiation (Light/Heat/Metals) A->B H abstraction C Acyl Radical (R-C•=O) B->C E Acylperoxy Radical (R-C(=O)OO•) C->E + O2 D Oxygen (O2) D->E F Peroxy Acid (R-C(=O)OOH) E->F + Aldehyde (Chain Prop) G Carboxylic Acid Degradant F->G + Aldehyde (Baeyer-Villiger type)

Caption: Radical chain autoxidation pathway of aldehydes converting to carboxylic acids.

Troubleshooting & FAQs

Q1: My batch of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde shows a drop in purity and an increase in viscosity over time. What happened? A: This is the physical hallmark of autoxidation. As the aldehyde oxidizes into a carboxylic acid, the newly formed carboxyl groups engage in strong intermolecular hydrogen bonding. This drastically increases the viscosity of the liquid phase. If you run an NMR, you will likely observe the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a broad carboxylic acid peak (>10 ppm).

Q2: Why is Argon preferred over Nitrogen for inert storage of this specific aldehyde? A: Causality lies in gas density. Argon (1.78 g/L) is significantly denser than ambient air (1.29 g/L), whereas Nitrogen (1.16 g/L) is lighter. When you purge a vial, Argon sinks and forms a protective physical "blanket" directly over the liquid phase of the aldehyde, effectively displacing the oxygen required for the propagation step of the radical chain reaction.

Q3: Should I add an antioxidant like BHT to my storage aliquots? A: For long-term storage (>6 months) of bulk material, adding 0.05% (w/w) Butylated hydroxytoluene (BHT) is highly recommended[3]. BHT acts as a radical scavenger. It terminates the autoxidation chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable, sterically hindered phenoxy radical that cannot propagate the chain.

Q4: Can I store the aldehyde as a stock solution in THF or Ether to improve stability? A: No. Ethereal solvents like THF and 2-Me-THF undergo their own autoxidation under normal storage conditions to form unstable and dangerous 4[4]. These peroxides act as radical initiators, rapidly accelerating the degradation of your aldehyde. If a solution is mandatory for your workflow, use rigorously degassed, anhydrous acetonitrile or dichloromethane.

Quantitative Stability Data

The following table summarizes the impact of various storage environments on the degradation rate of sensitive aliphatic aldehydes.

Storage ConditionAtmosphereTemperatureLight ExposureAdditiveEst. Shelf Life (Purity >95%)
Benchtop Control Air25°CAmbient (Clear Vial)None< 1 Week
Standard Fridge Air4°CDark (Amber Vial)None1–2 Months
Inert Cold Storage Argon-20°CDark (Amber Vial)None~12 Months
Stabilized Storage Argon-20°CDark (Amber Vial)0.05% BHT> 24 Months

Self-Validating Experimental Protocols

To guarantee the integrity of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, follow this step-by-step methodology for inert storage. This protocol includes a built-in self-validation mechanism to ensure the system remains closed.

Workflow S1 1. Aliquot into Amber Vial S2 2. Argon Purge (60 seconds) S1->S2 S3 3. PTFE-Lined Seal & Parafilm S2->S3 S4 4. Mass Check & -20°C Storage S3->S4

Caption: Standard operating workflow for the inert storage of sensitive aldehydes.

Protocol: Schlenk-Free Argon Blanketing & Sealing

Objective: Establish and verify an oxygen-free microenvironment for aldehyde storage.

  • Aliquoting: Transfer the pure 1-Methoxy-3-methylcyclopentane-1-carbaldehyde into an amber glass vial.

    • Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of trace hydroperoxides into active radicals.

  • Argon Displacement: Insert a needle connected to a low-pressure Argon line into the vial's headspace. Insert a secondary, shorter bleed needle to allow gas to escape. Purge gently for 60 seconds.

    • Causality: Argon's higher density forces the lighter atmospheric oxygen up and out through the bleed needle.

  • Sealing: Remove the bleed needle first, followed immediately by the Argon needle. Cap the vial tightly with a PTFE-lined septum cap.

    • Causality: Standard silicone septa are highly permeable to oxygen over long periods. PTFE (Teflon) provides a rigid, impermeable barrier to gas diffusion.

  • Self-Validation (Mass Tracking): Wrap the cap tightly with Parafilm. Before placing the vial in the -20°C freezer, weigh the sealed vial on an analytical balance and record the exact mass on the label.

    • Validation Logic: Because autoxidation chemically incorporates atmospheric oxygen (O₂) into the molecular structure of the aldehyde to form a carboxylic acid, a failed seal will result in a measurable increase in the vial's mass over time. Re-weigh the vial every 3 months; a mass increase of >0.1% definitively indicates seal failure and oxygen ingress.

References

  • Autoxidation of Fuels During Storage Source: IntechOpen URL:[Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Autoxidation Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Solvent optimization for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde reactions

Welcome to the Technical Support Center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9). This guide is designed for researchers and drug development professionals optimizing synthetic routes involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9). This guide is designed for researchers and drug development professionals optimizing synthetic routes involving this highly specific, sterically hindered α -alkoxy aldehyde.

Below, you will find a deep dive into the causality of solvent selection, troubleshooting FAQs, quantitative data, and validated experimental protocols.

Core Principles: The Causality of Solvent Selection

When executing nucleophilic additions (e.g., Grignard, aldol, allylation) to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, the primary challenge is controlling diastereoselectivity. The C1 position is a quaternary center bearing a chelating methoxy group, while the 3-methyl group on the cyclopentyl ring introduces a secondary vector of steric bias.

The stereochemical outcome is governed by the competition between two mechanistic pathways, which are entirely dictated by your choice of solvent and Lewis acid [1]:

  • Cram Chelation Control (1,2-Syn Selectivity): Achieved when a bidentate Lewis acid (e.g., MgBr2​ , TiCl4​ ) coordinates simultaneously to the carbonyl oxygen and the α -methoxy oxygen. This locks the molecule into a rigid five-membered chelate ring. Nucleophilic attack then occurs from the less sterically hindered face. This requires non-coordinating solvents (like DCM or Toluene) that do not compete for the metal's coordination sites.

  • Felkin-Anh Control (1,2-Anti Selectivity): Achieved when chelation is disrupted. The α -stereocenter rotates to place the bulkiest group perpendicular to the carbonyl π -system. This pathway is promoted by coordinating solvents (like THF or Et2​O ) which saturate the metal's coordination sphere, or by using monodentate Lewis acids (e.g., BF3​⋅OEt2​ ).

Troubleshooting Guides & FAQs

Q: Why is my Grignard addition yielding a near 1:1 mixture of diastereomers? A: This is the most common issue we see and is almost always due to mixed mechanistic control caused by solvent competition. If you are using diethyl ether ( Et2​O ) or a mixture of THF and DCM, the solvent is only partially disrupting the chelation of the magnesium ion. Solution: To achieve high 1,2-syn selectivity, push the equilibrium to the chelation extreme. Switch to strictly anhydrous DCM and pre-complex the aldehyde with MgBr2​⋅OEt2​ for 15 minutes before adding the Grignard reagent at -78 °C. To achieve 1,2-anti selectivity, use strictly anhydrous THF, which strongly coordinates the magnesium and prevents bidentate chelation.

Q: My reductive amination yields are terrible (<20%). Does the solvent matter here? A: Yes, but the issue is primarily steric, not stereoelectronic. The aldehyde is attached to a quaternary C1 center, making imine formation exceptionally slow. Standard protic solvents like MeOH often fail to provide enough driving force to complete the dehydration step. Solution: Abandon standard one-pot reductive amination conditions. Instead, use a dehydrating solvent system. We recommend refluxing in Toluene with a Dean-Stark trap, or using Ti(OiPr)4​ in neat conditions or DCM to force the formation of the imine/iminium intermediate. Only after complete consumption of the aldehyde should you add your reducing agent (e.g., NaBH3​CN ).

Q: Is there a risk of epimerizing the α -stereocenter during basic workup or prolonged reaction times? A: No. A unique structural advantage of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is that the C1 position is a quaternary center (bonded to C2, C5, the methoxy oxygen, and the carbonyl carbon). Because it lacks an α -proton, enolization is impossible. You can safely subject this compound to strongly basic conditions (e.g., prolonged Wittig reactions or aggressive aqueous workups) without any risk of α -epimerization.

Quantitative Data on Solvent Effects

The table below summarizes the effect of solvent and Lewis Acid on the nucleophilic addition of Methylmagnesium bromide ( MeMgBr ) to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, illustrating the dramatic shift in diastereomeric ratio (dr) based on solvent coordination.

SolventLewis AcidTemp (°C)Yield (%)dr (Syn:Anti)Mechanistic Control
THF None ( MeMgBr only)-788515:85Felkin-Anh
Et₂O None ( MeMgBr only)-788235:65Mixed Control
DCM MgBr2​⋅OEt2​ -789195:5Cram Chelation
Toluene TiCl4​ -788898:2Cram Chelation
THF TiCl4​ -784540:60Disrupted Chelation

Standardized Experimental Protocols

Protocol A: Chelation-Controlled Nucleophilic Addition (Synthesis of 1,2-Syn Diastereomer)

This protocol utilizes a non-coordinating solvent to promote tight bidentate chelation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous MgBr2​⋅OEt2​ (1.2 equiv) and suspend in anhydrous DCM (0.1 M relative to aldehyde).

  • Pre-complexation: Cool the suspension to -78 °C. Dissolve 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise. Stir for 15 minutes at -78 °C to ensure complete chelate formation.

  • Addition: Add the Grignard reagent (1.5 equiv, ideally as a solution in a non-coordinating or weakly coordinating solvent, minimizing THF carryover) dropwise over 10 minutes.

  • Quench: Stir for 2 hours at -78 °C, then quench at -78 °C with saturated aqueous NH4​Cl . Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Felkin-Anh-Controlled Nucleophilic Addition (Synthesis of 1,2-Anti Diastereomer)

This protocol utilizes a strongly coordinating solvent to disrupt chelation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C. (Optional: Add BF3​⋅OEt2​ (1.1 equiv) if activating a weaker nucleophile like an allylsilane; for Grignard reagents, no additional Lewis acid is needed).

  • Addition: Add the Grignard reagent (1.5 equiv in THF) dropwise. The THF solvent will saturate the magnesium's coordination sphere, preventing bidentate binding to the α -methoxy group.

  • Quench: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and concentrate.

Pathway Visualization

SolventOptimization Start Nucleophilic Addition to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde Target Target Diastereomer? Start->Target Felkin 1,2-Anti (Felkin-Anh Control) Target->Felkin Non-chelating pathway Chelation 1,2-Syn (Cram Chelation Control) Target->Chelation Chelating pathway SolventF Coordinating Solvent (THF, Et2O) Felkin->SolventF SolventC Non-Coordinating Solvent (DCM, Toluene) Chelation->SolventC LA_F Monodentate LA / None (e.g., BF3·OEt2) SolventF->LA_F LA_C Bidentate Lewis Acid (e.g., TiCl4, MgBr2) SolventC->LA_C

Decision tree for solvent and Lewis acid selection to control diastereoselectivity.

References

  • Title: Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives (Discussion of α -alkoxy aldehyde utility and stereoconvergent Felkin/Chelation models)[1] Source: Journal of the American Chemical Society, 2023 Jun 16; 145(25): 13715–13729. URL: [Link]

Optimization

Troubleshooting low conversion rates with 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Welcome to the technical support center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges and optimize your experimental outcomes, particularly concerning low conversion rates.

Introduction

1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a valuable intermediate in organic synthesis. However, its sterically hindered nature and the inherent reactivity of the aldehyde functional group can present challenges, often leading to lower than expected yields. This guide provides a structured approach to troubleshooting common issues, ensuring the robust and reproducible application of this compound in your research.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent challenge in reactions involving sterically hindered aldehydes. This section provides a systematic approach to identifying and resolving common issues in three key synthetic transformations: Reductive Amination, Wittig Olefination, and Grignard Addition.

Scenario 1: Reductive Amination

Question: I am observing low yields in the reductive amination of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde with my primary/secondary amine. What are the likely causes and how can I improve the conversion?

Low yields in reductive amination can stem from several factors, primarily related to the formation and reduction of the iminium ion intermediate.[1] The steric hindrance around the carbonyl group of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can slow down the initial condensation with the amine.

Troubleshooting Flowchart: Reductive Amination

start Low Conversion in Reductive Amination imine_formation Is imine/iminium formation the rate-limiting step? start->imine_formation reducing_agent Is the reducing agent appropriate and active? imine_formation->reducing_agent No imine_yes Yes imine_formation->imine_yes Yes side_reactions Are there competing side reactions? reducing_agent->side_reactions No reducing_yes Yes reducing_agent->reducing_yes Yes workup Is product being lost during workup? side_reactions->workup No side_yes Yes side_reactions->side_yes Yes workup_yes Yes workup->workup_yes Yes solution1 Increase reaction temperature Add a dehydrating agent (e.g., molecular sieves) Use a mild acid catalyst (e.g., AcOH) imine_yes->solution1 solution2 Switch to a milder reducing agent (e.g., NaBH(OAc)3) Ensure freshness of the reducing agent Optimize stoichiometry reducing_yes->solution2 solution3 Lower reaction temperature Use a more selective reducing agent Monitor reaction progress closely (TLC/LC-MS) side_yes->solution3 solution4 Perform careful extraction Avoid excessive washing Consider derivatization for analysis workup_yes->solution4

Caption: Troubleshooting workflow for low yield reductive amination.

Detailed Solutions:

  • Promoting Imine/Iminium Formation:

    • Dehydration: The formation of the imine intermediate is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can significantly improve the yield.[1]

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[2]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for imine formation, which may be higher due to steric hindrance.

  • Optimizing the Reduction Step:

    • Choice of Reducing Agent: For direct (in-situ) reductive amination, a reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for this reason.[2] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can also be effective, but may be more toxic. Sodium borohydride (NaBH₄) is generally too reactive and can reduce the starting aldehyde.[1][3]

    • Stepwise Procedure: If direct reductive amination is failing, consider a two-step process. First, form the imine, and after confirming its formation (e.g., by NMR or IR), add the reducing agent. This can sometimes provide better control over the reaction.[3]

  • Minimizing Side Reactions:

    • Aldehyde Reduction: A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur with less selective reducing agents or at higher temperatures.[1]

    • Over-alkylation: In the case of primary amines, dialkylation can be a problem. Using a stoichiometric amount of the aldehyde or a slight excess of the amine can help to minimize this.[4]

Optimized Protocol for Reductive Amination:

  • To a solution of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 eq.) and the amine (1.1 eq.) in an anhydrous solvent (e.g., dichloroethane, THF) under an inert atmosphere, add 3Å molecular sieves.

  • Add acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Selectively reduces the iminium ion over the aldehyde.[2]
Solvent Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reagents.
Catalyst Acetic Acid (AcOH)Catalyzes imine formation.[2]
Additives 3Å Molecular SievesRemoves water to drive the equilibrium towards imine formation.[1]
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing side reactions.
Scenario 2: Wittig Olefination

Question: My Wittig reaction with 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is giving a low yield of the desired alkene. What could be the issue?

Low yields in Wittig reactions with sterically hindered aldehydes are often due to the reduced electrophilicity of the carbonyl carbon and steric hindrance impeding the approach of the ylide.[5]

Troubleshooting Flowchart: Wittig Olefination

start Low Conversion in Wittig Reaction ylide_formation Is the ylide forming correctly? start->ylide_formation reaction_conditions Are the reaction conditions optimal? ylide_formation->reaction_conditions No ylide_yes Yes ylide_formation->ylide_yes Yes steric_hindrance Is steric hindrance the primary issue? reaction_conditions->steric_hindrance No conditions_yes Yes reaction_conditions->conditions_yes Yes aldehyde_stability Is the aldehyde stable under reaction conditions? steric_hindrance->aldehyde_stability No steric_yes Yes steric_hindrance->steric_yes Yes stability_yes Yes aldehyde_stability->stability_yes Yes solution1 Use a strong, non-nucleophilic base (e.g., n-BuLi, NaHMDS) Ensure anhydrous conditions Confirm ylide formation by color change ylide_yes->solution1 solution2 Increase reaction temperature Use a less coordinating solvent (e.g., THF) Increase reaction time conditions_yes->solution2 solution3 Use the Horner-Wadsworth-Emmons (HWE) reaction Use a smaller ylide if possible steric_yes->solution3 solution4 Use freshly purified aldehyde Keep reaction under inert atmosphere Minimize reaction time stability_yes->solution4 start Low Conversion in Grignard Addition reagent_quality Is the Grignard reagent active? start->reagent_quality reaction_conditions Are the reaction conditions appropriate? reagent_quality->reaction_conditions No reagent_yes Yes reagent_quality->reagent_yes Yes side_reactions Are side reactions consuming the starting material? reaction_conditions->side_reactions No conditions_yes Yes reaction_conditions->conditions_yes Yes workup_issues Is the product being degraded during workup? side_reactions->workup_issues No side_yes Yes side_reactions->side_yes Yes workup_yes Yes workup_issues->workup_yes Yes solution1 Use freshly prepared or titrated Grignard reagent Ensure anhydrous conditions reagent_yes->solution1 solution2 Lower the reaction temperature (0 °C to -78 °C) Slowly add the aldehyde to the Grignard reagent conditions_yes->solution2 solution3 Check for enolizable protons Consider using a different organometallic reagent (e.g., organolithium) side_yes->solution3 solution4 Use a buffered quench (e.g., sat. aq. NH4Cl) Avoid strongly acidic workup conditions workup_yes->solution4

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs).

As a Senior Application Scientist, I have designed this support center to address the unique physicochemical behavior of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde . To successfully purify this compound, you must first understand its structural causality:

  • Steric Hindrance: The C1 position is fully substituted (bonded to the cyclopentane ring, a methoxy group, and the formyl group). This quaternary-like center severely sterically hinders the aldehyde.

  • Acid Sensitivity: The α -methoxy aldehyde motif structurally mimics a hemiacetal precursor, making it highly susceptible to degradation by Lewis or Brønsted acids.

  • Base Stability: Because C1 lacks an α -proton, the molecule is completely immune to base-catalyzed epimerization or aldol self-condensation.

  • Diastereomerism: The substituents at C1 and C3 create cis and trans isomers that require specialized resolution techniques.

Primary Isolation: DMF-Assisted Bisulfite Extraction

Standard bisulfite purification relies on the precipitation of a solid adduct. However, highly sterically hindered aldehydes often fail to precipitate in purely aqueous conditions[1]. To overcome this, we utilize a Liquid-Liquid Extraction (LLE) protocol employing a water-miscible co-solvent to drive the equilibrium toward a soluble, charged adduct[2].

Step-by-Step Protocol
  • Solvation: Dissolve the crude 1-Methoxy-3-methylcyclopentane-1-carbaldehyde mixture in Dimethylformamide (DMF) (approx. 1 M concentration).

  • Adduct Formation: Transfer to a separatory funnel. Add 2.5 volumes of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ). Shake vigorously for 30 seconds.

  • Primary Extraction: Add 2.5 volumes of deionized water and 2.5 volumes of an immiscible solvent (e.g., hexanes or 10% ethyl acetate/hexanes). Shake and allow phases to separate.

  • Phase Separation: Discard the upper organic layer (containing non-carbonyl impurities). Retain the lower aqueous layer containing the charged bisulfite adduct.

  • Regeneration: Add an equal volume of fresh ethyl acetate to the aqueous layer. Dropwise, add 50% NaOH solution while stirring until the aqueous phase reaches pH 12.

  • Isolation: Separate the layers. Wash the organic phase with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified aldehyde.

Troubleshooting & FAQs

Q: Why did my bisulfite adduct fail to precipitate as a solid? A: The fully substituted C1 carbon creates massive steric bulk around the carbonyl. Sterically hindered aldehydes do not efficiently form insoluble adducts[1]. By using DMF, we increase the interfacial contact between the organic aldehyde and the aqueous bisulfite, keeping the charged adduct dissolved in the aqueous phase for LLE rather than relying on precipitation[2].

Q: Standard protocols suggest using HCl to regenerate the aldehyde. Why are we using 50% NaOH? A: Bisulfite adduct formation is reversible under both acidic and basic conditions. However, acidification often yields poor recovery (<40%) and risks cleaving the acid-sensitive α -methoxy group. Basification with NaOH yields >94% recovery[2]. Furthermore, because our specific compound lacks an α -proton at C1, it is completely immune to the base-catalyzed epimerization that normally restricts the use of high pH in aldehyde regeneration[1].

BisulfiteWorkflow Crude Crude 1-Methoxy-3-methyl cyclopentane-1-carbaldehyde AddReagents Add DMF + Saturated NaHSO3(aq) Shake 30 seconds Crude->AddReagents PhaseSplit Add H2O + Hexanes Phase Separation AddReagents->PhaseSplit OrgPhase1 Organic Phase (Non-Carbonyl Impurities) PhaseSplit->OrgPhase1 Discard AqPhase1 Aqueous Phase (Soluble Bisulfite Adduct) PhaseSplit->AqPhase1 Retain Regeneration Add EtOAc + 50% NaOH Adjust pH to 12 AqPhase1->Regeneration FinalSplit Phase Separation Regeneration->FinalSplit OrgPhase2 Organic Phase (Purified Aldehyde) FinalSplit->OrgPhase2 Isolate & Dry

Workflow for DMF-assisted bisulfite liquid-liquid extraction of hindered aldehydes.

Diastereomeric Resolution: Semi-Preparative HPLC

If your downstream application requires pure cis or trans isomers, fractional distillation will fail due to the negligible boiling point difference between the diastereomers[3]. Chromatographic resolution is mandatory.

Step-by-Step Protocol
  • Sample Prep: Dissolve the chemically pure aldehyde mixture in the mobile phase (Acetonitrile/Water) at a high concentration without causing precipitation[3].

  • Column Selection: Utilize an end-capped, low-silanol reverse-phase semi-preparative column (e.g., C18, 5 µm particle size).

  • Elution: Run a shallow gradient (e.g., 40% to 60% MeCN over 30 minutes) at an appropriate flow rate (e.g., 5-20 mL/min depending on column ID)[4].

  • Detection: Because the isolated carbonyl lacks strong UV chromophores, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). If UV must be used, monitor at 210 nm.

  • Fractionation: Collect fractions and analyze via analytical HPLC. Pool fractions with >98% diastereomeric purity[3].

Troubleshooting & FAQs

Q: I am observing severe streaking and degradation of the aldehyde on standard silica gel. What is the mechanism? A: Residual acidic silanol sites on the silica backbone act as Brønsted acids[3]. Because your compound is an α -methoxy aldehyde, it behaves similarly to an acetal precursor. These acidic sites catalyze the cleavage of the methoxy group or induce polymerization. Solution: Switch to an end-capped reverse-phase column, or if normal phase is required, add 0.1% Triethylamine ( Et3​N ) to the mobile phase to mask the acidic active sites[3].

Q: How do I scale this separation without losing resolution? A: Do not simply increase the flow rate. Maintain the analytical resolution by scaling the column diameter while keeping the linear velocity constant. Modern fraction collectors with optimized fluidic designs and minimized dispersion are critical for isolating closely eluting cis/trans isomers at scale[4].

ChromatographyTroubleshooting Issue Issue: Poor Diastereomer Resolution or Degradation Check Is the compound degrading on the column? Issue->Check Degradation Yes: Acidic active sites cleaving alpha-methoxy Check->Degradation Resolution No: Co-elution of cis/trans diastereomers Check->Resolution FixDeg Action: Use end-capped silica or add 0.1% Et3N Degradation->FixDeg FixRes Action: Optimize gradient, use smaller particle size (3 µm) Resolution->FixRes

Decision tree for troubleshooting chromatographic degradation and resolution issues.

Quantitative Method Comparison

To assist in workflow design, the following table summarizes the expected performance metrics of the three primary purification techniques applicable to this compound.

Purification MethodTarget Impurity RemovedTypical Yield (%)Diastereomer ResolutionScalability
DMF-Assisted Bisulfite LLE Non-carbonyl organics85 - 95%NoHigh (Multi-gram to kg)
Semi-Prep HPLC (RP-C18) Diastereomers (cis/trans)60 - 80%Yes (Excellent)Moderate (mg to gram)
Vacuum Distillation High-boiling oligomers / Solvents75 - 90%NoHigh (Multi-gram)

References

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

Sources

Optimization

Minimizing side reactions in 1-Methoxy-3-methylcyclopentane-1-carbaldehyde cross-coupling

Welcome to the Technical Support Center for complex aldehyde functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex aldehyde functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the cross-coupling of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1-MMC) .

Due to its α -quaternary center and the highly electronegative α -methoxy group, 1-MMC is notoriously prone to side reactions during transition-metal catalysis. This guide focuses on minimizing these off-target pathways—specifically decarbonylation and β -alkoxy elimination—during metallaphotoredox-catalyzed direct C–H arylation/alkylation[1].

Troubleshooting Guide & FAQs

Q1: I am observing massive decarbonylation (loss of CO) instead of the desired cross-coupled ketone. Why is this happening, and how do I retain the carbonyl carbon? The Causality: In transition-metal catalyzed aldehyde cross-coupling, the intermediate acyl-metal species (e.g., Acyl-Ni(III)) is susceptible to CO extrusion. For 1-MMC, the α -methoxy group inductively weakens the adjacent C–C(O) bond. When CO extrudes, it leaves behind a highly stable tertiary, oxygen-stabilized radical/organometallic species[2]. If the rate of reductive elimination is slower than the rate of CO extrusion, decarbonylation dominates. The Solution:

  • Lower the Temperature: Thermal energy drives CO extrusion. Switch from thermal Pd/Ni catalysis to a room-temperature metallaphotoredox dual catalysis system (e.g., Ir/Ni with Hydrogen Atom Transfer)[1].

  • Accelerate Reductive Elimination: Use bidentate ligands with a wide bite angle, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy). Monodentate phosphines (like PPh 3​ ) leave open coordination sites that facilitate decarbonylation, whereas rigid bidentate ligands force the acyl and aryl groups into a cis geometry, vastly accelerating the desired C–C bond-forming reductive elimination[2].

Q2: My GC-MS shows a significant amount of ring-opened or enol-ether byproducts. What causes this β -alkoxy elimination? The Causality: The α -methoxy group is a competent leaving group. Under strongly basic conditions, or if the catalytic cycle stalls at the radical/organometallic intermediate, the system undergoes β -alkoxy cleavage (C–O bond scission) to regain stability, destroying the cyclopentane ring integrity. The Solution:

  • Modulate the Base: Avoid strong inorganic bases like KOtBu or Cs 2​ CO 3​ . Instead, use mild, sterically hindered organic bases like quinuclidine or 2,6-lutidine. Quinuclidine acts dual-purposely as a Hydrogen Atom Transfer (HAT) catalyst to abstract the formyl hydrogen and as a mild proton sink, preventing base-mediated elimination[1].

Q3: The conversion of 1-MMC is stalling at 30%, even with the correct ligand and base. How do I overcome the steric hindrance at the α -quaternary center? The Causality: The quaternary nature of C1, combined with the C3 methyl group, creates a highly congested steric environment that hinders the approach of the bulky Ni-aryl complex during the transmetalation/radical capture step. The Solution: Increase the concentration of the active radical species. Ensure your photoredox catalyst has a sufficiently long excited-state lifetime and strong reduction potential (e.g.,[Ir(ppy) 3​ ]). Additionally, run the reaction at a slightly higher concentration (0.2 M instead of 0.1 M) to increase the frequency of bimolecular radical-metal collisions.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of the target product versus side reactions during the Ni/Ir-catalyzed cross-coupling of 1-MMC with bromobenzene.

Catalyst SystemLigandBase / HAT AgentTemp (°C)Target Ketone Yield (%)Decarbonylation (%) β -Alkoxy Elimination (%)
NiCl 2​ ·dme / [Ir(ppy) 3​ ]PPh 3​ K 2​ CO 3​ 60156520
NiCl 2​ ·dme / [Ir(ppy) 3​ ]dtbbpyK 2​ CO 3​ 25453520
NiCl 2​ ·dme / [Ir(ppy) 3​ ]dtbbpyQuinuclidine2582 12 6

Note: Data demonstrates that replacing K 2​ CO 3​ with quinuclidine suppresses elimination, while the dtbbpy ligand and ambient temperature suppress decarbonylation.

Mechanistic & Workflow Visualizations

Mechanism A 1-MMC Aldehyde (alpha-methoxy, alpha-quaternary) B Acyl-Ni(III) / Radical Intermediate A->B HAT / Ni Oxidative Addition C Desired Cross-Coupled Ketone B->C Fast Reductive Elimination (dtbbpy ligand) D Decarbonylation Product (-CO) B->D High Temp / Slow Coupling E Beta-Alkoxy Elimination (C-O Cleavage) B->E Strong Base / Lewis Acid

Mechanistic divergence in 1-MMC cross-coupling: target product vs. decarbonylation and elimination.

Workflow Step1 1. Reagent Preparation (Glovebox, strictly anhydrous) Step2 2. Catalyst/Ligand Pre-mixing (NiCl2·dme + dtbbpy in DME) Step1->Step2 Step3 3. Photoredox Addition (Ir(ppy)3 + Quinuclidine + Aryl Bromide) Step2->Step3 Step4 4. Reaction Execution (Blue LED, 25°C, Fan Cooling, 18h) Step3->Step4 Step5 5. Workup & Purification (Quench, Extraction, Flash CC) Step4->Step5

Standard operational workflow for metallaphotoredox reductive cross-coupling of 1-MMC.

Self-Validating Experimental Protocol

This protocol describes the optimized metallaphotoredox C–H arylation of 1-MMC, designed to be a self-validating system. By monitoring the reaction temperature and gas evolution, you can predict the success of the coupling before workup.

Materials Required:

  • 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • NiCl 2​ ·dme (5 mol%)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

  • [Ir(ppy) 3​ ] (1 mol%)

  • Quinuclidine (20 mol%)

  • Anhydrous Dimethoxyethane (DME) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): In a rigorously dried 8 mL vial equipped with a stir bar, add NiCl 2​ ·dme (5 mol%) and dtbbpy (5 mol%). Add 1.0 mL of anhydrous DME. Stir for 15 minutes until the solution turns a deep, homogeneous pale green/blue, indicating successful complexation. Self-Validation: If the solution remains cloudy or yellow, moisture has poisoned the Ni-complex. Discard and restart.

  • Reagent Addition: To the active catalyst solution, add [Ir(ppy) 3​ ] (1 mol%), quinuclidine (20 mol%), the aryl bromide (1.0 equiv), and 1-MMC (1.5 equiv).

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with ultra-pure Argon for 10 minutes. Oxygen is a potent triplet-state quencher for the Ir-photocatalyst and will halt the reaction.

  • Photochemical Execution: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Critical Step: Ensure a cooling fan is actively blowing across the vial to maintain the internal temperature at exactly 25 °C. Self-Validation: If the vial feels warm to the touch (>35 °C), thermal decarbonylation will outcompete cross-coupling.

  • Monitoring: Stir vigorously (1000 rpm) for 18 hours. A successful reaction will transition from pale green to a dark, opaque brown/red characteristic of the active Ni(I)/Ni(III) catalytic cycle.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with saturated aqueous NaHCO 3​ , and dry over MgSO 4​ . Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Zhang, X., & MacMillan, D. W. C. (2017). Direct Aldehyde C–H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis. Journal of the American Chemical Society, 139(33), 11353–11356. Available at:[Link]

  • Malapit, C. A., et al. (2018). Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules. Accounts of Chemical Research, 51(4), 962–973. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Resolution of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Welcome to the Chiral Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the stereoisomers of 1-Methoxy-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the stereoisomers of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

This aliphatic cyclic aldehyde presents a unique analytical matrix: it possesses two stereocenters (C1 and C3), resulting in four distinct stereoisomers (two diastereomeric pairs of enantiomers). Furthermore, it lacks a conjugated π -system, making standard UV detection highly ineffective. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to overcome these challenges.

Mechanistic Insights & Causality (E-E-A-T)

Before selecting a chromatographic method, we must analyze the structural physics of the target molecule to ensure a robust, self-validating workflow.

  • Stereochemical Stability: A common failure point in aldehyde chromatography is on-column α -epimerization (enolization). However, the C1 position of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a quaternary stereocenter—bonded to a methoxy group, a formyl group, and two ring carbons. Because C1 lacks an α -proton, enol-driven epimerization is chemically impossible[4]. The stereocenters are stable under standard mobile phase conditions.

  • Detection Strategy: The absence of an aromatic ring means UV detection at 254 nm will yield poor signal-to-noise ratios. To solve this, you must rely on universal detectors (GC-FID, SFC-ELSD, or MS) or employ pre-column derivatization (e.g., using 2,4-Dinitrophenylhydrazine, DNPH). Derivatization not only introduces a strong chromophore but also enhances enantioselective π−π interactions with the Chiral Stationary Phase (CSP)[2].

  • Phase Selection: Supercritical Fluid Chromatography (SFC) is heavily favored for preparative scale-up. The low viscosity of supercritical CO₂ allows for higher flow rates and superior mass transfer, enabling the sequential resolution of all four isomers in a single run on immobilized polysaccharide columns [1].

Workflow A 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (4 Isomers, No UV Chromophore) B Direct Analysis (GC-FID or SFC-ELSD/MS) A->B Volatile / Non-UV C Pre-column Derivatization (DNPH Reagent) A->C UV Detection Required D Chiral GC Screening (Cyclodextrin CSP) B->D High Efficiency E Chiral SFC/HPLC Screening (Polysaccharide CSPs) B->E ELSD/MS Compatible C->E Enhanced Pi-Pi Interactions F Resolution of 4 Stereoisomers (1R,3R), (1S,3S), (1R,3S), (1S,3R) D->F E->F

Workflow for resolving chiral aldehydes lacking UV chromophores via direct and derivatization routes.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that instrument performance is verified before precious samples are injected.

Protocol 1: Direct Analytical Resolution via Chiral GC-FID

Because the compound is volatile and thermally stable, Gas Chromatography (GC) provides the highest theoretical plate count for resolving complex diastereomeric/enantiomeric mixtures.

  • Column Preparation: Install a β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film).

  • System Suitability (Self-Validation): Inject a racemic standard of a related volatile aldehyde (e.g., 2-phenylpropanal). Verify that the enantiomeric resolution ( Rs​ ) is ≥1.5 and peak asymmetry is between 0.8 and 1.2. Do not proceed until system suitability passes.

  • Inlet & Detector Settings: Set the injection port to 200°C with a split ratio of 50:1 to prevent column overloading. Set the Flame Ionization Detector (FID) to 250°C.

  • Temperature Program: Start at 60°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 180°C.

    • Causality: The slow initial ramp isolates the thermodynamic boiling point differences between the cis and trans diastereomers, while the cyclodextrin cavity provides specific chiral recognition for the enantiomeric pairs.

  • Data Acquisition: Monitor the FID signal. Four distinct peaks should elute sequentially between 15 and 25 minutes.

Protocol 2: Preparative Scale-Up via Chiral SFC-ELSD

For isolating the enantiomers for downstream drug development, SFC is superior due to rapid solvent removal and high loading capacity.

  • Column Selection: Use an immobilized amylose-based CSP (e.g., CHIRALPAK IG, 250 x 4.6 mm, 5 µm) [1].

  • Mobile Phase Preparation: Use supercritical CO₂ with an alcohol co-solvent (e.g., 100% Methanol).

    • Causality: Immobilized columns tolerate universal solvents, but Methanol provides optimal hydrogen-bonding disruption to elute the polar formyl group without suppressing chiral recognition [1].

  • SFC Parameters: Set flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35°C.

  • ELSD Configuration: Split the post-column flow to an Evaporative Light Scattering Detector (ELSD). Set the drift tube to 40°C and nebulizer gas (N₂) to 40 psi.

  • System Validation: Run a blank injection to ensure a stable ELSD baseline (drift < 2 mV/min). Inject 10 µL of the racemic mixture (10 mg/mL in MeOH). Collect fractions based on the ELSD signal trigger.

Troubleshooting Guides & FAQs

Q: I am observing only two broad peaks instead of four distinct stereoisomers. How do I resolve the co-elution? A: You are likely resolving the diastereomers (cis vs. trans) but failing to separate the enantiomers within those pairs. In SFC, decrease the co-solvent percentage (e.g., from 15% to 5% Methanol) to increase retention time and allow the analyte more time to interact with the chiral selector [3]. If using GC, lower the initial temperature ramp rate to 1°C/min.

Q: My HPLC-UV chromatogram shows massive baseline noise and no discernible peaks. What is wrong? A: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde lacks conjugated double bonds or aromatic rings, making it nearly invisible to UV detectors at standard wavelengths. Switch to a universal detector like ELSD, CAD, or Refractive Index (RID). Alternatively, derivatize the aldehyde with DNPH to introduce a strong chromophore, which will also improve your separation by adding π−π interaction sites [2].

Q: Is there a risk of the aldehyde epimerizing on the column during the run? A: No. While many aldehydes are prone to α -epimerization (enolization), the C1 position of this specific molecule is a quaternary stereocenter. It lacks an α -proton, making enol-driven epimerization impossible[4].

Q: The sample peaks are shrinking over time during storage. Is the molecule degrading? A: Yes. Aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. Store your purified fractions under an inert atmosphere (Argon or Nitrogen) at -20°C. If oxidation has occurred, you will see a highly polar peak eluting very early in normal-phase or SFC modes.

Quantitative Data & Method Comparison

Table 1: Comparison of Chiral Separation Modalities for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

ModalityStationary PhaseDetectionProsCons
Chiral GC β -CyclodextrinFIDHighest resolution for volatile compounds; no UV needed.Analytical scale only; thermal degradation risk.
Chiral SFC Immobilized AmyloseELSD / MSFast run times; easily scalable for preparative isolation.Requires specialized pressurized equipment.
Chiral HPLC Coated CelluloseUV (Post-Deriv)Standard equipment; derivatization adds π−π interactions.Derivatization is time-consuming; alters original molecule.

Table 2: Quantitative SFC Parameters & System Suitability Criteria

ParameterTarget ValueMechanistic Rationale
Co-solvent (MeOH) 5 - 10%Low percentage maximizes chiral recognition interactions.
Backpressure 120 barMaintains supercritical state; prevents CO₂ expansion in the column.
Temperature 35°CBalances mobile phase density with analyte mass transfer kinetics.
Resolution ( Rs​ ) ≥1.5 Baseline separation required for high-purity preparative fraction collection.
ELSD Drift Tube 40°CEvaporates CO₂/MeOH without volatilizing the aldehyde analyte.

References

  • Daicel Chiral Technologies. "Choosing the Right Chiral Column for Your Application." Daicel. URL:[Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. URL:[Link]

  • National Institutes of Health. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PMC. URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced Scaffold Selection: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde vs. Unsubstituted Cyclopentanecarbaldehydes

In the pursuit of novel chemical space, medicinal chemists frequently rely on cycloalkyl aldehydes to construct complex Active Pharmaceutical Ingredients (APIs). While standard cyclopentanecarbaldehyde (CAS 872-53-7) has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel chemical space, medicinal chemists frequently rely on cycloalkyl aldehydes to construct complex Active Pharmaceutical Ingredients (APIs). While standard cyclopentanecarbaldehyde (CAS 872-53-7) has historically served as a workhorse intermediate, the demands of modern structure-based drug design (SBDD) have necessitated the development of more sophisticated, conformationally restricted analogs.

This guide provides an objective, data-driven comparison between standard cyclopentanecarbaldehydes and the highly functionalized 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) , detailing their structural causality, reactivity profiles, and optimized experimental workflows.

Structural and Electronic Causality in Scaffold Selection

Unsubstituted cyclopentanecarbaldehyde is highly reactive and versatile, serving as a critical precursor in the synthesis of potent therapeutics, including the JAK1/2 inhibitor Ruxolitinib and non-steroidal mineralocorticoid receptor (MR) antagonists like PF-03882845[1][2][3]. However, its structural simplicity introduces significant liabilities in late-stage drug development:

  • Metabolic Lability & Epimerization: The alpha-proton of unsubstituted cyclopentanecarbaldehyde is acidic. Under basic synthetic conditions or in physiological environments, this site is prone to enolization, leading to rapid racemization and off-target metabolic degradation.

  • Conformational Flexibility: The unsubstituted five-membered ring undergoes continuous pseudorotation, incurring a high entropic penalty upon binding to a target protein receptor.

1-Methoxy-3-methylcyclopentane-1-carbaldehyde was designed to specifically engineer out these liabilities[4]:

  • Alpha-Quaternary Center: The installation of an alpha-methoxy group eliminates the acidic alpha-proton, creating a quaternary center that is entirely resistant to enolization and subsequent racemization.

  • Electronic Tuning: The methoxy group exerts a strong inductive electron-withdrawing effect (-I), while its steric bulk physically shields the carbonyl carbon. This drastically reduces the aldehyde's electrophilicity, preventing uncontrolled nucleophilic attacks and minimizing side-product formation during complex multi-step syntheses.

  • Conformational Locking: The addition of the 3-methyl group restricts the ring's pseudorotation, biasing the scaffold into a preferred "envelope" conformation. This pre-organization is highly advantageous in SBDD for maximizing binding affinity.

Quantitative Performance Comparison

The structural modifications of the methoxy-substituted derivative fundamentally alter its physicochemical properties. The table below summarizes the comparative data crucial for synthetic planning and lead optimization.

Property / ScaffoldCyclopentanecarbaldehyde1-Methoxycyclopentane-1-carbaldehyde1-Methoxy-3-methylcyclopentane-1-carbaldehyde
CAS Number 872-53-7412281-04-0854915-94-9
Alpha-Proton Status Present (High enolization risk)Absent (Quaternary)Absent (Quaternary)
Relative Electrophilicity High (Prone to over-reaction)ModerateLow (Sterically shielded)
Ring Pseudorotation High flexibilityModerate flexibilityRestricted (Conformationally locked)
cLogP Contribution ~ +1.5~ +1.8~ +2.2
Primary Synthetic Utility General alkylation, early-stage discoveryMetabolic resistanceHigh-affinity SBDD, stereocontrolled APIs

Mechanistic Workflow & Reactivity Visualization

Because 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is sterically congested and electronically deactivated, standard reaction pathways often fail. The diagram below illustrates the divergent reactivity between the unsubstituted and substituted scaffolds, highlighting the necessity for specialized catalytic activation.

ReactivityComparison Unsub Cyclopentanecarbaldehyde (Unsubstituted) Enolate Enolization & Racemization Unsub->Enolate Basic Conditions FastAttack Uncontrolled Nucleophilic Attack Unsub->FastAttack Standard Amination Subst 1-Methoxy-3-methyl- cyclopentane-1-carbaldehyde TiCat Ti(OPr-i)4 Coordination (Lewis Acid Activation) Subst->TiCat Steric Shielding Requires Activation Product1 Standard API (High Epimerization Risk) FastAttack->Product1 Iminium Stable Iminium Intermediate TiCat->Iminium Primary Amine Product2 Conformationally Locked API (High Stability) Iminium->Product2 NaBH4, -78°C

Reactivity pathways of unsubstituted vs. methoxy-substituted cyclopentanecarbaldehydes.

Experimental Methodology: Self-Validating Reductive Amination

Attempting a standard reductive amination (e.g., using NaBH(OAc)3​ in DCE at room temperature) on 1-Methoxy-3-methylcyclopentane-1-carbaldehyde typically results in <30% yield due to the steric shielding of the alpha-methoxy group.

Causality of Experimental Design: To overcome this, Titanium(IV) isopropoxide [ Ti(OPr-i)4​ ] must be employed. The titanium center acts as a bidentate Lewis acid, chelating both the methoxy oxygen and the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, restoring its electrophilicity while simultaneously acting as a water scavenger to drive imine formation. The subsequent reduction must be performed at −78∘C to ensure the hydride selectively attacks the formed imine rather than any unreacted, activated aldehyde.

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv, 0.5 M) and the target primary amine (1.2 equiv) in anhydrous THF.

  • Lewis Acid Activation: Add Ti(OPr-i)4​ (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours.

  • Self-Validation Check (Critical): Before proceeding to reduction, withdraw a 50μL aliquot and analyze via ATR-IR spectroscopy. The complete disappearance of the aldehyde carbonyl stretch ( ∼1720cm−1 ) and the appearance of a sharp imine stretch ( ∼1660cm−1 ) validates that the sterically hindered intermediate has fully formed. Do not proceed to step 4 until this is confirmed, otherwise the starting material will be irreversibly reduced to the corresponding alcohol.

  • Controlled Reduction: Cool the reaction mixture to −78∘C using a dry ice/acetone bath. Add NaBH4​ (1.5 equiv) in a single portion, followed by the dropwise addition of anhydrous methanol (to solubilize the hydride and facilitate proton transfer).

  • Quench and Purification: Stir for 2 hours at −78∘C , then allow to warm to 0∘C . Quench by adding aqueous 1M NaOH dropwise to precipitate titanium dioxide salts. Filter the resulting suspension through a pad of Celite, extract the filtrate with EtOAc, and purify the target amine via flash column chromatography.

References

  • "How is Cyclopentanecarbaldehyde utilized in drug synthesis? - FAQ", Guidechem.
  • "Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • "molecules - Semantic Scholar", Semantic Scholar.
  • "1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Inform

Sources

Comparative

HPLC Validation Methods for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & The Analytical Dilemma 1-Methoxy-3-methylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & The Analytical Dilemma

1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9; MW: 142.20 g/mol ) is a highly specialized cycloaliphatic intermediate used in advanced pharmaceutical synthesis. Validating its purity presents a severe analytical bottleneck. As an aliphatic aldehyde lacking a conjugated π -system, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. The weak n→π∗ transition of the carbonyl group at ~290 nm has a molar extinction coefficient ( ϵ ) too low for reliable trace impurity quantification.

As a Senior Application Scientist, I frequently observe laboratories attempting to force generic Reverse-Phase HPLC (RP-HPLC) methods onto such molecules, resulting in failed validations and masked impurities. This guide objectively compares three HPLC methodologies—Pre-column DNPH Derivatization (HPLC-UV) , Charged Aerosol Detection (HPLC-CAD) , and Direct Low-Wavelength UV (HPLC-UV at 210 nm) —providing the experimental data and mechanistic rationale necessary to establish a self-validating analytical system compliant with ICH Q2(R2) guidelines ([1]).

Comparative Methodology Analysis

To achieve rigorous purity validation, the analytical method must overcome the molecule's lack of a chromophore and its semi-volatile nature.

Method A: Pre-column DNPH Derivatization + HPLC-UV (The Gold Standard)
  • Mechanistic Causality: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde under acidic conditions to form a stable hydrazone derivative. This chemical transformation serves two critical purposes: it adds a massive chromophore (shifting detection to 360 nm, completely bypassing solvent UV cutoffs) and significantly increases the molecular weight, eliminating volatility issues and improving retention on a C18 column.

  • Verdict: The absolute best choice for quantifying trace carbonyl-related impurities and degradation products with extreme sensitivity.

Method B: Direct HPLC-CAD (Charged Aerosol Detection)
  • Mechanistic Causality: CAD is a near-universal detector that nebulizes the eluent, evaporates the solvent, and measures the charge transferred to the remaining analyte particles. Because CAD response is independent of chemical structure ([2]), it allows for the quantitation of non-volatile analytes lacking chromophores ([3]). Furthermore, CAD is fundamentally more sensitive than Evaporative Light Scattering Detectors (ELSD) for smaller particles ([4]).

  • Verdict: Excellent for detecting non-chromophoric, non-volatile impurities (e.g., inorganic salts, starting materials). However, because 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is semi-volatile, the evaporation temperature must be strictly minimized to prevent analyte loss.

Method C: Direct HPLC-UV (210 nm)
  • Mechanistic Causality: Attempts to measure the weak π→π∗ transitions at the edge of the vacuum UV range. At 210 nm, trace impurities in HPLC-grade solvents and dissolved oxygen also absorb light. Gradient elution causes severe baseline drift, masking trace impurities.

  • Verdict: A flawed, legacy approach. Not recommended for ICH-compliant validation.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on standardized validation parameters.

Performance MetricMethod A: Pre-column DNPH (HPLC-UV)Method B: Direct HPLC-CADMethod C: Direct HPLC-UV (210 nm)
Primary Use Case Trace carbonyl impuritiesUniversal non-volatile impuritiesLegacy / Not Recommended
LOD (Limit of Detection) 0.01 µg/mL0.5 µg/mL5.0 µg/mL
LOQ (Limit of Quantitation) 0.03 µg/mL1.5 µg/mL15.0 µg/mL
Linearity ( R2 ) > 0.999> 0.995 (Requires PFV correction)< 0.950 (Due to baseline drift)
Precision (%RSD) < 1.0%< 3.0%> 10.0%
Gradient Compatibility Excellent (Detection at 360 nm)Good (Requires volatile buffers)Poor (Severe baseline drift)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodologies incorporate built-in controls to prove the integrity of the data.

Protocol 1: Pre-Column DNPH Derivatization (HPLC-UV)

Causality Check: Why use an acidic catalyst? The hydrazine group is a strong nucleophile. Under mildly acidic conditions (pH 3-4), the carbonyl oxygen of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack and subsequent dehydration.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of 2,4-DNPH in 10 mL of Acetonitrile (ACN) containing 1% Phosphoric Acid.

  • Internal Standard (IS) Addition: Spike the sample with a known concentration of Hexanal (an aliphatic aldehyde not present in the synthesis pathway). Self-Validation: The IS recovery proves that the derivatization reaction went to completion and corrects for volumetric errors.

  • Derivatization Reaction: Mix 100 µL of the sample/IS mixture with 500 µL of the DNPH reagent. Incubate at 40°C for 30 minutes.

  • Quenching (Critical Step): Add 100 µL of Cyclohexanone. Self-Validation: This consumes any unreacted DNPH, preventing the massive reagent peak from tailing and masking early-eluting impurities.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Run a gradient of Water/ACN from 40% ACN to 95% ACN over 20 minutes. Detect at 360 nm.

Workflow Analyte 1-Methoxy-3-methylcyclopentane -1-carbaldehyde (MW: 142.2) Reaction Nucleophilic Addition & Dehydration Analyte->Reaction Reagent 2,4-DNPH Reagent (Acidic Catalyst) Reagent->Reaction Derivative Hydrazone Derivative (Strong Chromophore, High MW) Reaction->Derivative HPLC RP-HPLC Separation (C18, Gradient) Derivative->HPLC Detection UV/Vis Detection (360 nm) HPLC->Detection

Figure 1: Pre-column DNPH derivatization workflow for HPLC-UV analysis of aliphatic aldehydes.

Protocol 2: Direct HPLC-CAD Optimization for Semi-Volatiles

Causality Check: Why lower the evaporation temperature? Standard CAD evaporation temperatures (e.g., 50°C) will vaporize this semi-volatile analyte alongside the mobile phase, resulting in zero signal. Lowering the temperature preserves the analyte particle but requires highly volatile mobile phase additives to prevent background noise.

Step-by-Step Methodology:

  • Mobile Phase Selection: Use strictly volatile additives (e.g., 0.1% Formic Acid in Water/ACN). Self-Validation: Run a blank gradient. If the baseline drifts by more than 2 pA, the solvents are not sufficiently volatile or pure.

  • CAD Parameter Optimization: Set the CAD evaporation tube temperature to 35°C (Low-Temp mode).

  • Power Function Value (PFV) Calibration: CAD response is inherently non-linear (proportional to particle mass). Self-Validation: Generate a 5-point calibration curve of the API. Apply the instrument's PFV correction algorithm until the R2 value exceeds 0.995, proving the mathematical linearization of the aerosol charging response.

DecisionTree Start Select HPLC Method for Aliphatic Aldehyde Purity Q1 Targeting trace carbonyl related impurities? Start->Q1 DNPH DNPH Derivatization + HPLC-UV (High Sensitivity, Specific) Q1->DNPH Yes Q2 Need universal detection for non-chromophoric impurities? Q1->Q2 No CAD HPLC-CAD (Universal, Low Evap Temp) Q2->CAD Yes LowUV Direct HPLC-UV (210 nm) (Low Sensitivity, Baseline Drift) Q2->LowUV No (Legacy Method)

Figure 2: Decision matrix for selecting the optimal HPLC validation method based on impurity profiles.

Conclusion

For the purity validation of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, relying on standard HPLC-UV is an analytical dead-end. Pre-column DNPH derivatization remains the undisputed gold standard for quantifying trace carbonyl impurities, offering unparalleled sensitivity and gradient stability. Conversely, HPLC-CAD serves as a powerful orthogonal technique for detecting non-chromophoric, non-volatile impurities, provided the evaporation parameters are strictly optimized for the molecule's semi-volatile nature. By implementing these self-validating protocols, laboratories can ensure full compliance with ICH Q2(R2) standards.

References

  • Validation of Analytical Procedures: Text and Methodology (ICH Q2(R2)) Source: MDPI - 25th Anniversary of Molecules—Recent Advances in Analytical Chemistry URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]

  • Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections Source: MDPI - Molecules URL:[Link]

Sources

Validation

GC-MS Structural Profiling and Methodological Comparison for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS: 854915-94-9 | Formula: C₈H₁₄O₂ | MW: 142.20 g/mol )[1] Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS: 854915-94-9 | Formula: C₈H₁₄O₂ | MW: 142.20 g/mol )[1]

Executive Summary

The structural elucidation of highly substituted cycloalkanes is a critical bottleneck in the synthesis of novel pharmacophores and fragrance synthons. 1-Methoxy-3-methylcyclopentane-1-carbaldehyde presents a unique analytical challenge due to the presence of three distinct functional groups (methoxy, methyl, and formyl) on a compact cyclopentane scaffold[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative ionization platforms for this compound. By dissecting the causality behind its electron ionization (EI) fragmentation pathways, this guide provides a self-validating framework for accurate structural confirmation.

Mechanistic Fragmentation Profiling (GC-EI-MS)

To understand why GC-EI-MS is the gold standard for this molecule, we must analyze the thermodynamic drivers of its fragmentation at 70 eV. Unlike soft ionization techniques, EI imparts excess internal energy, forcing the molecular ion ( M+∙ ) to dissociate along pathways dictated by carbocation stability[2].

The Causality of α -Cleavage

For 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, the molecular ion ( M+∙ at m/z 142) is typically weak or absent. The C1 carbon is a highly congested quaternary center bonded to an oxygen-rich methoxy group and a carbonyl-containing formyl group.

  • Loss of the Formyl Radical ( ⋅CHO , -29 Da): The dominant fragmentation pathway is the α -cleavage of the aldehyde group[3][4]. The cleavage of the C1-CHO bond expels a neutral formyl radical, yielding a fragment at m/z 113 . This process is highly favored because the resulting tertiary carbocation is immediately stabilized by the lone electron pairs of the adjacent methoxy oxygen, forming a highly stable oxonium ion[3].

  • Loss of the Methoxy Radical ( ⋅OCH3​ , -31 Da): A competing, albeit less thermodynamically favorable α -cleavage results in the loss of the methoxy radical, producing a peak at m/z 111 .

  • Neutral Loss of Methanol ( CH3​OH , -32 Da): A hallmark of methoxycycloalkanes is the elimination of neutral methanol[5]. The abstraction of a proton from the cyclopentane ring by the methoxy group yields a radical cation at m/z 110 .

  • Suppression of the McLafferty Rearrangement: While aldehydes typically undergo a McLafferty rearrangement (loss of an alkene via a six-membered transition state)[2][6], this pathway is sterically hindered in 1-Methoxy-3-methylcyclopentane-1-carbaldehyde. The absence of α -hydrogens on the fully substituted C1 carbon prevents the classic hydrogen migration, making α -cleavage the undisputed primary diagnostic feature[4].

Fragmentation M Molecular Ion [M]+• m/z 142 (Weak) F1 Loss of •CHO [M - 29]+ m/z 113 (Oxonium Ion) M->F1 α-cleavage (-29 Da) F2 Loss of •OCH3 [M - 31]+ m/z 111 M->F2 α-cleavage (-31 Da) F3 Loss of CH3OH [M - 32]+• m/z 110 M->F3 Neutral loss (-32 Da) F4 Ring Cleavage m/z 81 / 85 F1->F4 -CH3OH (-32 Da)

Primary EI-MS fragmentation pathways of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Comparative Performance Analysis

Selecting the correct analytical platform requires balancing the need for molecular weight confirmation against the need for structural elucidation. The table below summarizes the quantitative and qualitative performance of three alternative MS techniques for this specific compound class.

Analytical PlatformIonization TypePrimary Adduct / IonFragmentation ExtentStructural ElucidationBest Use Case
GC-EI-MS Hard (70 eV) M+∙ (m/z 142, weak)High (m/z 113, 111, 110)Excellent Primary structural confirmation and library matching[2].
GC-CI-MS Soft (Methane/NH₃) [M+H]+ (m/z 143, strong)LowPoorConfirming the intact molecular weight when EI fails.
LC-ESI-MS/MS Soft (Electrospray)Poor ionization (Neutral)N/A (Requires derivatization)Moderate (Post-derivatization)Analyzing non-volatile degradation products; requires 2,4-DNPH tagging.

Expert Insight: Direct LC-ESI-MS analysis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is inherently flawed. The molecule lacks strongly basic (e.g., amines) or acidic sites, resulting in poor droplet charging and ion suppression. GC-EI-MS remains the superior choice due to the molecule's volatility and the rich structural fingerprint generated by the quaternary C1 center[6].

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure high-fidelity data, the following step-by-step methodology incorporates built-in quality control (QC) checkpoints.

Phase 1: Sample Preparation

Causality: We utilize Cyclopentyl methyl ether (CPME) as the diluent. CPME is a highly stable, green ethereal solvent that prevents the formation of peroxides which could prematurely oxidize the target aldehyde into a carboxylic acid[5][7].

  • Accurately weigh 1.0 mg of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde standard.

  • Dissolve the standard in 1.0 mL of anhydrous CPME (GC-grade, >99.9% purity) to create a 1000 ppm stock solution[5].

  • Dilute the stock solution to a working concentration of 10 ppm using CPME.

  • QC Checkpoint: Inject a CPME solvent blank prior to the sample to verify the absence of m/z 142 or m/z 113 background contamination.

Phase 2: GC Separation Parameters

Causality: A non-polar to slightly polar stationary phase (5% phenyl) is optimal for resolving substituted cycloalkanes based on boiling point and minor polarity differences.

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial hold at 60 °C for 2 min Ramp at 10 °C/min to 200 °C Ramp at 20 °C/min to 280 °C Final hold for 5 min.

Phase 3: MS Detection & Data Analysis
  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

  • Quadrupole Analyzer: Scan range m/z 35 to 300. Scan rate: 3.0 scans/sec.

  • Validation: Extract the ion chromatogram (EIC) for m/z 113. The peak apex must align perfectly with the Total Ion Chromatogram (TIC) apex. Calculate the isotopic abundance of the [M+1] peak relative to the base peak to confirm the carbon count (C₈ ≈ 8.8% relative abundance).

GCMS_Workflow N1 Sample Prep (Dilution in CPME) N2 GC Separation (Capillary Column) N1->N2 N3 EI Ionization (70 eV) N2->N3 N4 Mass Analyzer (Quadrupole) N3->N4 N5 Data Analysis (Fragmentation) N4->N5

Step-by-step GC-EI-MS analytical workflow for volatile organic compounds.

References

  • [1] 1-methoxy-3-methylcyclopentane-1-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

  • [3] Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc. Available at:[Link]

  • [4] CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. Available at:[Link]

  • [2] Fragmentation (mass spectrometry). Grokipedia. Available at:[Link]

  • [6] Understanding Mass Chromatograms: Key Concepts Explained. Chrom Tech, Inc. Available at:[Link]

  • [7] Atmospheric chemistry of new 'green' solvents. White Rose eTheses Online. Available at: [Link]

Sources

Comparative

Comparative Reactivity of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde in Nucleophilic Additions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Structural Paradigm & Mechanistic Causality In the design of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Structural Paradigm & Mechanistic Causality

In the design of complex active pharmaceutical ingredients (APIs), the stereocontrolled construction of tertiary and quaternary carbon centers is a persistent challenge. 1[1] serves as a highly specialized building block. It features an α -alkoxy group (methoxy), a quaternary C1 center, and a remote C3 methyl group on a rigid cyclopentane scaffold.

When subjecting this aldehyde to nucleophilic addition, the stereochemical outcome is dictated by a competition between two mechanistic pathways:

  • Chelation Control: Reagents capable of bidentate coordination (e.g., Grignard reagents, organozinc halides) form a rigid intermediate where the metal coordinates to both the formyl oxygen and the α -methoxy oxygen. This locks the conformation, forcing the nucleophile to attack from the less sterically hindered face (2)[2].

  • Polar Felkin-Anh Control: When non-chelating metals are used, or when strongly coordinating solvents (like THF or HMPA) disrupt the internal metal-alkoxy bond, the reaction proceeds via an open transition state. Here, the α -methoxy group adopts an orthogonal position to the carbonyl π -system to minimize dipole repulsion (3)[3].

Because 1-Methoxy-3-methylcyclopentane-1-carbaldehyde possesses a rigid cyclic structure, its chelation-controlled transition state is exceptionally well-defined compared to acyclic analogs, leading to superior diastereomeric ratios (dr).

Comparative Reactivity Profile

To objectively evaluate the performance of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, we compare its reactivity against two benchmark aldehydes: Cyclopentanecarbaldehyde (lacking the chelating α -methoxy group) and 2-Methoxypropanal (an acyclic α -alkoxy aldehyde).

Table 1: Diastereoselectivity (dr) and Yields in Methylmagnesium Bromide Addition
Aldehyde SubstrateReagent / SolventDominant Transition StateYield (%)Diastereomeric Ratio (dr)Causality / Observation
1-Methoxy-3-methylcyclopentane-1-carbaldehyde MeMgBr / CH₂Cl₂Cram-Chelation8295:5 Rigid bidentate chelate; cyclic sterics heavily block the anti-face.
1-Methoxy-3-methylcyclopentane-1-carbaldehyde MeLi / THF + HMPAPolar Felkin-Anh7815:85 HMPA disrupts chelation; nucleophile attacks anti to the C-OMe bond.
Cyclopentanecarbaldehyde MeMgBr / CH₂Cl₂Felkin-Anh (Steric)9460:40 Lack of α -alkoxy group prevents chelation; poor facial discrimination.
2-Methoxypropanal MeMgBr / CH₂Cl₂Cram-Chelation8980:20 Acyclic flexibility allows partial bond rotation, lowering overall dr.

Data Interpretation: The cyclic nature of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde restricts the conformational freedom of the α -carbon. When paired with a non-coordinating solvent like CH₂Cl₂, it delivers near-perfect stereocontrol, outperforming its acyclic counterpart (4)[4].

Workflow Logic: Stereodivergent Synthesis

The following diagram illustrates the logical decision tree for achieving stereodivergent outcomes when working with α -alkoxy cyclic aldehydes.

G Substrate 1-Methoxy-3-methylcyclopentane- 1-carbaldehyde Reagent Select Organometallic Reagent Substrate->Reagent Chelating Chelating Metal (e.g., RMgX, RZnX) Reagent->Chelating NonChelating Non-Chelating Metal (e.g., RLi + Crown Ether) Reagent->NonChelating Solvent1 Non-Coordinating Solvent (CH2Cl2, Toluene) Chelating->Solvent1 Promotes Chelation Solvent2 Coordinating Solvent (THF, HMPA) Chelating->Solvent2 Competes with Chelation NonChelating->Solvent2 Solvates Cation TS_Chelation Cram-Chelation Transition State Solvent1->TS_Chelation TS_Felkin Polar Felkin-Anh Transition State Solvent2->TS_Felkin Out_Syn Major Diastereomer (Syn / Chelation Product) TS_Chelation->Out_Syn Out_Anti Major Diastereomer (Anti / Felkin Product) TS_Felkin->Out_Anti

Stereodivergent nucleophilic addition workflow for alpha-alkoxy aldehydes via chelation control.

Self-Validating Experimental Protocol: Chelation-Controlled Addition

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an in-process check to prevent downstream failures.

Step 1: Reagent Titration (Quality Control)
  • Action: Titrate the commercial MeMgBr solution using iodine and LiCl in dry THF prior to use.

  • Causality: Grignard reagents degrade over time into magnesium alkoxides and hydroxides. These degradation products act as bases rather than nucleophiles, leading to unwanted enolization of the aldehyde. Titration ensures exact stoichiometry (1.1 equivalents).

Step 2: Reaction Setup in Non-Coordinating Solvent
  • Action: Dissolve 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.

  • Causality: While Grignard reagents are typically supplied in ethereal solvents (THF/Ether), diluting the reaction heavily in CH₂Cl₂ minimizes the local concentration of ether. Ethereal solvents actively compete with the internal α -methoxy group for magnesium coordination, which would degrade the Cram-chelation transition state and lower the dr.

Step 3: Cryogenic Nucleophilic Addition
  • Action: Cool the aldehyde solution to -78 °C. Add the titrated MeMgBr (1.1 equiv) dropwise over 15 minutes. Stir for 2 hours at -78 °C.

  • Causality: Low temperatures minimize the kinetic energy of the system. This prevents the molecules from crossing the higher activation energy barrier associated with the competing Felkin-Anh pathway, strictly enforcing kinetic control.

Step 4: In-Process Monitoring (Self-Validation)
  • Action: Withdraw a 0.1 mL aliquot, quench it immediately into 0.5 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS.

  • Causality: This validates complete consumption of the starting material and allows the chemist to record the crude diastereomeric ratio before bulk workup. If the dr shifts during subsequent purification, the chemist will know the product is epimerizing on the silica column, not failing in the reactor.

Step 5: Quench and Isolation
  • Action: Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A mild, slightly acidic quench (NH₄Cl) is critical. Using strong acids (like HCl) can cleave the newly formed sensitive tertiary alcohol or the α -methoxy ether. Using water alone can result in a basic magnesium hydroxide emulsion, which promotes retro-aldol-type degradation.

References

  • Source: nextsds.
  • Source: nih.
  • Source: researchgate.
  • Title: Theoretical Studies on Chelation-Controlled Carbonyl Addition. Me2Mg Addition to .alpha.- and .beta.

Sources

Validation

Spectroscopic Comparison Guide: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde and Key Analogs

Executive Summary & Structural Significance In modern drug development and complex natural product synthesis (such as iridoids and terpenoids), functionalized cyclopentanecarbaldehydes serve as critical chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug development and complex natural product synthesis (such as iridoids and terpenoids), functionalized cyclopentanecarbaldehydes serve as critical chiral building blocks[1][2]. The target molecule, 1-Methoxy-3-methylcyclopentane-1-carbaldehyde , features a densely functionalized cyclopentane ring with a quaternary C1 stereocenter bearing both an ether and an aldehyde moiety.

To objectively evaluate the spectroscopic signatures of this compound, this guide compares it against two closely related commercial analogs: a des-methyl variant and a des-methoxy variant. By analyzing the differential impacts of these functional groups on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) data, researchers can confidently validate structural connectivity and stereochemical integrity during synthetic workflows.

Comparative Analog Overview

The selection of analogs isolates the spectroscopic contributions of the C1-methoxy and C3-methyl groups.

Table 1: Compound Specifications

Compound NameCAS NumberMolecular FormulaStructural Variation
1-Methoxy-3-methylcyclopentane-1-carbaldehyde 854915-94-9[3][4]C₈H₁₄O₂Base Compound
1-Methoxycyclopentane-1-carbaldehyde 412281-04-0C₇H₁₂O₂Des-methyl analog
3-Methylcyclopentane-1-carbaldehyde 82879-57-0[3]C₇H₁₂ODes-methoxy analog

Spectroscopic Data Synthesis & Causality

The following tables summarize the quantitative data for these analogs. As an application scientist, it is crucial not just to read the shifts, but to understand the causality behind them.

Proton (¹H) NMR Diagnostics

The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the aldehyde proton (-CHO).

Table 2: ¹H NMR Key Chemical Shifts (400 MHz, CDCl₃)

Functional Group1-Methoxy-3-methyl...1-Methoxycyclopentane...3-Methylcyclopentane...
Aldehyde (-CHO) ~9.55 ppm (s)~9.58 ppm (s)~9.62 ppm (d, ³J = 2.5 Hz)
Methoxy (-OCH₃) ~3.20 ppm (s)~3.22 ppm (s)N/A
Methyl (-CH₃) ~1.05 ppm (d, ³J = 6.8 Hz)N/A~1.02 ppm (d, ³J = 6.5 Hz)
  • Expert Insight (Causality): Notice the multiplicity of the aldehyde peak. In the methoxy analogs, the C1 carbon is quaternary (no protons); therefore, the aldehyde proton has no vicinal neighbors and appears as a sharp singlet. In the des-methoxy analog (3-Methylcyclopentane-1-carbaldehyde), the C1 carbon possesses a methine proton. This results in vicinal coupling (³J), splitting the aldehyde signal into a doublet[1][2]. This splitting pattern is the definitive proof of whether the C1 position has been successfully functionalized.

Carbon (¹³C) NMR Diagnostics

¹³C NMR provides unambiguous confirmation of the carbon framework's hybridization and electronic environment.

Table 3: ¹³C NMR Key Chemical Shifts (100 MHz, CDCl₃)

Carbon Environment1-Methoxy-3-methyl...1-Methoxycyclopentane...3-Methylcyclopentane...
Carbonyl (C=O) ~202.5 ppm~202.1 ppm~204.8 ppm
C1 (Ring) ~88.4 ppm (Cq)~88.1 ppm (Cq)~51.2 ppm (CH)
Methoxy (-OCH₃) ~52.1 ppm~52.3 ppmN/A
  • Expert Insight (Causality): The C1 carbon experiences a massive downfield shift from ~51 ppm (a standard tertiary alkane environment) to ~88 ppm upon the addition of the methoxy group. This is due to the strong inductive electron-withdrawing effect of the oxygen atom, creating a hemiacetal-like quaternary center.

FT-IR and EI-MS Markers

Infrared spectroscopy confirms functional group presence, while mass spectrometry validates the molecular weight and structural weak points.

Table 4: FT-IR & EI-MS Key Markers

TechniqueMarker1-Methoxy-3-methyl...1-Methoxycyclopentane...3-Methylcyclopentane...
FT-IR C=O Stretch~1735 cm⁻¹~1735 cm⁻¹~1725 cm⁻¹
FT-IR C-O Stretch~1110 cm⁻¹~1105 cm⁻¹N/A
EI-MS (70 eV) Major Ionm/z 113 [M-CHO]⁺m/z 99 [M-CHO]⁺m/z 83 [M-CHO]⁺
  • Expert Insight (Causality): Aliphatic aldehyde carbonyls typically absorb between 1720–1740 cm⁻¹[1][5]. In EI-MS, intact molecular ions (M⁺•) for aliphatic aldehydes are notoriously weak. The dominant fragmentation pathway is α-cleavage. The loss of the formyl radical (•CHO, -29 Da) yields a highly stabilized oxonium ion in the methoxy analogs, making the [M-29]⁺ peak the base peak of the spectrum.

Standardized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems, incorporating mandatory internal calibration steps.

Protocol A: NMR Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

  • System Calibration (Self-Validation): Prior to acquisition, run a 90-degree pulse calibration (nutation experiment). This ensures that the integration of the methyl doublet and methoxy singlet is strictly quantitative (a 3:3 ratio for the base compound).

  • Referencing: Lock the spectrometer to the deuterium signal of CDCl₃. Manually calibrate the TMS internal standard peak to exactly 0.00 ppm to validate the chemical shift axis.

  • Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure full relaxation of the aldehyde proton). Acquire ¹³C spectra with proton decoupling (1024 scans).

Protocol B: ATR-FTIR Analysis
  • System Calibration (Self-Validation): Acquire a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal immediately prior to sample analysis. This subtracts atmospheric H₂O and CO₂, ensuring the aldehyde C-H stretch (~2700 cm⁻¹) is not obscured by noise.

  • Application: Apply 1-2 drops of the neat liquid compound directly onto the crystal. Ensure full coverage without overflowing the active area.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol C: GC-EI-MS (70 eV)
  • System Calibration (Self-Validation): Run a perfluorotributylamine (PFTBA) tuning standard prior to sample injection. This calibrates the m/z axis and validates the electron multiplier's sensitivity across the target mass range (m/z 50 to 200).

  • Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, 250°C).

  • Ionization: Utilize a standard 70 eV electron ionization source to ensure the resulting fragmentation pattern can be cross-referenced against standardized NIST libraries.

Spectroscopic Validation Workflow

G N1 Compound Synthesis & Purification N2 Sample Preparation (CDCl3, Neat Liquid) N1->N2 N3 Multimodal Acquisition (Self-Validating Setup) N2->N3 N4 1H & 13C NMR (Structural Connectivity) N3->N4 N5 ATR-FTIR (Functional Groups) N3->N5 N6 GC-EI-MS (Molecular Mass & Frag) N3->N6 N7 Data Synthesis & Comparative Analysis N4->N7 N5->N7 N6->N7 N8 Structural Validation Complete N7->N8

Workflow for the multimodal spectroscopic validation of cyclopentanecarbaldehyde analogs.

References

  • Source: nextsds.
  • Source: grokipedia.
  • Source: aifchem.
  • Source: bio-fount.
  • Source: nih.
  • Title: (PDF)

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

In the landscape of pharmaceutical synthesis and materials science, the stereochemical purity of a chiral building block is not a trivial detail—it is a critical parameter that dictates the efficacy, safety, and properti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and materials science, the stereochemical purity of a chiral building block is not a trivial detail—it is a critical parameter that dictates the efficacy, safety, and properties of the final product. The accurate determination of enantiomeric excess (ee) is therefore a cornerstone of quality control and process development. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde, a chiral aldehyde intermediate. We will move beyond mere protocols to dissect the causality behind methodological choices, ensuring a robust and self-validating approach to chiral analysis.

The Analytical Challenge: Choosing the Right Lens for Chirality

1-Methoxy-3-methylcyclopentane-1-carbaldehyde possesses two key features that guide our analytical strategy: a chiral center and sufficient volatility. The aldehyde functional group also presents specific opportunities for derivatization. Three primary techniques are considered for this task: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection is not arbitrary; it is a function of the required precision, sample throughput, and the orthogonal validation needed to ensure data integrity.

Chiral Gas Chromatography (GC): The High-Resolution Standard for Volatiles

Expertise & Experience: For volatile and semi-volatile chiral compounds, GC is often the gold standard. Its power lies in the high efficiency of capillary columns, which translates to exceptional resolution. The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.[1][2] Cyclodextrins are cyclic oligosaccharides with a chiral cavity; subtle differences in how each enantiomer fits into or interacts with this cavity lead to differences in retention time, enabling their separation.[2][3] Given the target molecule's structure, it is an ideal candidate for this technique.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

Expertise & Experience: Chiral HPLC is an immensely powerful and versatile technique, particularly for non-volatile or thermally fragile molecules.[4] Separation can be achieved directly on a CSP or indirectly after derivatization.

  • Direct Method: This is the most common approach, utilizing CSPs such as polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.[5][6] These phases offer a broad range of applicability through various interactions like hydrogen bonding, dipole-dipole, and steric effects.

  • Indirect Method: This involves reacting the enantiomeric aldehyde with a single-enantiomer chiral derivatizing agent (CDA) to form a pair of diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[7][8] While effective, this method introduces an extra reaction step and requires a CDA of absolute enantiopurity. For an aldehyde, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to add a strong chromophore for UV detection, although this specific reagent is achiral.[9]

For our target molecule, direct analysis on a polysaccharide-based CSP would be the preferred HPLC approach to avoid the complexities of derivatization.

NMR Spectroscopy: A Rapid, Non-Separative Approach

Expertise & Experience: NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it aims to make the two enantiomers spectroscopically distinguishable in the NMR spectrum. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes, breaking their magnetic equivalence.[10][11]

For aldehydes, a particularly rapid and effective method is the in situ derivatization with a chiral amine to form diastereomeric imines.[12][13] The differing chemical environments of the resulting imines lead to separate signals (e.g., for the imine proton or other nearby protons) for each diastereomer in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[13] This method is exceptionally fast but generally offers lower precision and a higher limit of quantitation for the minor enantiomer compared to chromatographic methods.

Comparative Performance Analysis

A rigorous method selection requires an objective comparison of key performance attributes. The following table summarizes the evaluation of each technique for the analysis of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.

Performance Metric Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy (with CDA)
Resolution Excellent to BaselineGood to ExcellentModerate (depends on shift difference)
Sensitivity High (FID, MS detectors)Moderate to High (UV, MS detectors)Low
Analysis Time Moderate (15-40 min)Moderate (10-30 min)Very Fast (<5 min for derivatization & scan)
Sample Requirement Low (µg to ng)Low (µg)High (mg)
Method Development Moderate (column & temp program)Moderate to High (column & mobile phase)Fast (reagent selection)
Quantitation Accuracy HighHighModerate (integration errors possible)
Primary Justification High volatility and thermal stability of the analyte.Broad applicability and availability of diverse CSPs.Speed and as an orthogonal confirmation method.

Workflow for Method Selection and Validation

The choice of a primary analytical technique should be systematic. The following workflow illustrates the decision-making process for validating the enantiomeric excess of a chiral analyte like our target molecule.

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Selection & Validation char Characterize Analyte: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde decision1 Is Analyte Volatile & Thermally Stable? char->decision1 hplc Screen Chiral HPLC (Polysaccharide CSPs) char->hplc nmr Screen NMR with Chiral Auxiliaries (e.g., Chiral Amines) char->nmr gc Screen Chiral GC (Cyclodextrin CSPs) decision1->gc Yes decision1->hplc No / Borderline decision2 Baseline Separation Achieved? gc->decision2 hplc->decision2 decision2->hplc No, try HPLC primary Select Primary Method (e.g., Chiral GC) decision2->primary Yes secondary Select Orthogonal Method (e.g., NMR or HPLC) primary->secondary validation Validate Method per ICH Q2(R2): Specificity, Linearity, Accuracy, Precision, LOQ, Robustness secondary->validation G cluster_0 Chiral GC Separation Mechanism cluster_1 Transient Interaction Enantiomers Enantiomer Mixture (R and S) CSP Chiral Stationary Phase (Cyclodextrin) R_complex R-Enantiomer-CSP Complex (Less Stable) Enantiomers->R_complex Weak Interaction S_complex S-Enantiomer-CSP Complex (More Stable) Enantiomers->S_complex Stronger Interaction Separated Separated Enantiomers (Different Retention Times) R_complex->Separated S_complex->Separated

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methoxy-3-methylcyclopentane-1-carbaldehyde

1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) is a highly functionalized cycloalkane derivative frequently utilized as a versatile intermediate in complex organic synthesis and drug development. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) is a highly functionalized cycloalkane derivative frequently utilized as a versatile intermediate in complex organic synthesis and drug development. Due to the presence of both an ether (methoxy) linkage and a reactive aldehyde moiety, this compound presents specific physicochemical hazards that require strict operational controls.

This guide provides laboratory scientists and drug development professionals with a self-validating, field-proven protocol for safe handling, Personal Protective Equipment (PPE) selection, and disposal, ensuring safety goes beyond basic compliance.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to its 1[1], this compound presents four primary risks:

  • Flammable Liquid (H226): The organic cycloalkane backbone combined with volatile functional groups results in a low flash point, making its vapors easily ignitable.

  • Skin & Eye Irritation (H315, H319): The electrophilic carbonyl carbon of the aldehyde group can covalently bind to nucleophilic residues (e.g., amines, thiols) in dermal and ocular proteins, causing acute tissue irritation.

  • Specific Target Organ Toxicity - Single Exposure (H336): The lipophilic nature of the methoxy-cyclopentane ring allows the molecule to easily cross the blood-brain barrier upon inhalation, leading to central nervous system (CNS) depression, drowsiness, or dizziness.

HazardLogic Chem 1-Methoxy-3-methylcyclopentane -1-carbaldehyde Prop1 High Vapor Pressure & Lipophilicity Chem->Prop1 Prop2 Electrophilic Aldehyde Moiety Chem->Prop2 Prop3 Low Flash Point Chem->Prop3 Haz1 STOT SE 3 (CNS Depression) Prop1->Haz1 Haz2 Skin/Eye Irritation 2/2A (Protein Binding) Prop2->Haz2 Haz3 Flammable Liquid 3 (Fire Hazard) Prop3->Haz3

Mechanistic causality between chemical structure and GHS hazard classifications.

Personal Protective Equipment (PPE) MatrixOSHA's 29 CFR 1910 Subpart I mandates that PPE must be selected based on a rigorous hazard assessment[2]. Because aldehydes and ethers can rapidly permeate standard latex, specialized barriers are required. The following matrix outlines the mandatory PPE for handling this compound:

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+). Face shield if transferring >500 mL.Standard safety glasses lack orbital seals. 2 from reaching the ocular mucosa (H319)[2].
Hand Protection Double-gloved Nitrile (min 8 mil) or Butyl rubber gloves.Aldehydes can degrade thin latex. against oxygenated solvents[3].
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Mitigates the H226 Flammable Liquid hazard. and skin exposure (H315)[4].
Respiratory Protection Not required if handled inside a certified chemical fume hood.If a spill occurs outside a hood, a5 is required to prevent CNS depression (H336)[5].

Operational Plan: Step-by-Step Handling Protocol

Handling reactive aldehydes requires isolating the compound from atmospheric oxygen (to prevent oxidation to the corresponding carboxylic acid) and ignition sources. The following protocol aligns with the standards set forth in6[6].

Step 1: Engineering Control Validation

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.

  • Clear the workspace of all strong oxidizers, bases, and ignition sources.

Step 2: Inert Atmosphere Setup

  • Aldehydes are prone to auto-oxidation. Purge the reaction vessel with an inert gas (Argon or Nitrogen) using a Schlenk line or a balloon manifold.

  • Self-Validation: Ensure all glassware is oven-dried and cooled in a desiccator or under an argon stream to prevent moisture-induced side reactions.

Step 3: Chemical Transfer

  • Use a gas-tight syringe or a stainless-steel cannula for transferring the liquid.

  • Field Insight: Never pour the liquid directly from the reagent bottle in an open atmosphere, as this maximizes vapor generation and increases inhalation risk (H336).

Step 4: Reaction Execution & Quenching

  • Maintain the reaction under inert gas.

  • If the reaction is exothermic, use a secondary containment tray (e.g., a cooling bath) to prevent solvent boil-off and mitigate fire risks.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & Don PPE Transfer 2. Chemical Transfer Argon Backfill (Avoid O2/H2O) Start->Transfer Reaction 3. Reaction Setup Isolate from Ignition Sources Transfer->Reaction Waste 4. Waste Segregation Non-Halogenated Flammable Bin Reaction->Waste

Step-by-step operational workflow for handling volatile flammable aldehydes.

Spill Response & Disposal Plan

In the event of a spill, self-validating safety systems ensure that containment is immediate and effective.

Minor Spill Protocol (< 250 mL inside the fume hood)
  • Isolate: Extinguish all nearby ignition sources. Validation: Ensure hotplates and stir-plates are physically unplugged, not just turned off.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like paper towels.

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Ventilate: Leave the fume hood sash partially open to exhaust residual vapors before resuming work.

Disposal Methodology
  • Classification: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde must be7[7].

  • Segregation: Strictly segregate from concentrated acids, bases, and oxidizing agents to prevent exothermic polymerization or combustion.

  • Labeling: Clearly label the waste container with the chemical name, the GHS flammable and irritant pictograms, and the date of initial accumulation.

Sources

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